molecular formula C13H15ClN2O3 B147114 ML095 CAS No. 1135318-57-8

ML095

Cat. No.: B147114
CAS No.: 1135318-57-8
M. Wt: 282.72 g/mol
InChI Key: VTSPJLHFXSMCCC-UHFFFAOYSA-N
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Description

Alkaline phosphatases catalyze the hydrolysis of phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. Three isozymes of alkaline phosphatases have been identified in humans, two of which are tissue-specific placental alkaline phosphatase (PLAP), intestinal alkaline phosphatase (IAP), and tissue non-specific alkaline phosphatase (TNAP). While the biological function of PLAP is unknown, PLAP-like enzymes have been detected in the serum of patients with primary testicular tumors and other cancers. ML-095 is an inhibitor of PLAP (IC50 = 3.7 μM) that demonstrates high selectivity against the related alkaline phosphatases, TNAP and IAP (IC50s > 100 μM).>

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPJLHFXSMCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135318-57-8
Record name 1135318-57-8
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ML095 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ML095 hydrochloride is a potent and selective biochemical tool used in signaling pathway studies. This document provides a detailed overview of its mechanism of action, supported by available quantitative data and a conceptual framework for its experimental application.

Core Mechanism of Action

This compound hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1][2] Alkaline phosphatases are a group of hydrolase enzymes responsible for dephosphorylating a variety of molecules, including nucleotides and proteins.[1] There are several isozymes of alkaline phosphatase, notably PLAP, Intestinal Alkaline Phosphatase (IAP), and Tissue Non-specific Alkaline Phosphatase (TNAP).[1] this compound hydrochloride exhibits significant selectivity for PLAP over other isozymes, making it a valuable research tool for elucidating the specific biological functions of PLAP.[1] The precise biological role and natural substrates of PLAP, which is highly expressed in placental tissue, are still under investigation, and this compound serves as a critical probe in these studies.[1][3]

Quantitative Data

The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity. The following table summarizes the available IC50 values.

Target IsozymeIC50 Value
Placental Alkaline Phosphatase (PLAP)2.1 µM
Tissue Non-specific Alkaline Phosphatase (TNAP)>100 µM
Intestinal Alkaline Phosphatase (IAP)53 µM

This data indicates that this compound has a greater than 25-fold selectivity for PLAP over IAP and TNAP.[1]

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound hydrochloride are often assay-dependent, a general methodology for assessing its inhibitory activity on PLAP can be outlined based on the referenced high-throughput screening (HTS) assays.

Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as DMSO.

    • Prepare a solution of recombinant human PLAP enzyme in an appropriate assay buffer.

    • Prepare a luminescent substrate for alkaline phosphatase.

  • Assay Procedure:

    • Dispense the PLAP enzyme solution into the wells of a microplate.

    • Add varying concentrations of this compound hydrochloride to the wells to generate a dose-response curve. Include a vehicle control (DMSO) and a positive control (a known PLAP inhibitor, if available).

    • Incubate the plate for a predetermined period to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the luminescent substrate to each well.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Measure the luminescence signal from each well using a plate reader. The signal intensity is proportional to the PLAP activity.

  • Data Analysis:

    • Calculate the percent inhibition of PLAP activity for each concentration of this compound hydrochloride relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and a generalized experimental workflow for this compound hydrochloride.

Mechanism of Action of this compound Hydrochloride cluster_0 Inhibition of PLAP This compound This compound Hydrochloride PLAP Placental Alkaline Phosphatase (PLAP) This compound->PLAP Inhibits Product Dephosphorylated Product + Pi PLAP->Product Dephosphorylates Substrate Phosphorylated Substrate Substrate->PLAP

Caption: Inhibition of PLAP by this compound Hydrochloride.

Generalized Experimental Workflow cluster_1 PLAP Inhibition Assay Workflow A Prepare Reagents (this compound, PLAP, Substrate) B Dispense PLAP into Microplate A->B C Add this compound Dilutions B->C D Incubate for Binding C->D E Add Luminescent Substrate D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

Caption: Generalized workflow for a PLAP inhibition assay.

References

ML095: A Specific Inhibitor of Placental Alkaline Phosphatase (PLAP) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental alkaline phosphatase (PLAP) is a membrane-bound, heat-stable enzyme highly expressed in the placenta, particularly during the third trimester. While its precise physiological role remains under investigation, PLAP is a well-established tumor marker, especially in seminoma and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its biological functions and for exploring its therapeutic potential. This technical guide provides an in-depth overview of ML095 (CID-25067483), a potent and selective small molecule inhibitor of PLAP, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Core Compound Properties

This compound is a biochemical inhibitor of PLAP identified through a high-throughput screening campaign. Its development was driven by the need for a selective chemical probe to differentiate the function of PLAP from other alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against human alkaline phosphatase isozymes has been characterized, demonstrating significant selectivity for PLAP. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

IsozymeTarget NameIC50 (µM)Selectivity vs. PLAP
Placental Alkaline Phosphatase PLAP 2.1 - 3.7 -
Tissue-Nonspecific Alkaline PhosphataseTNAP>100>27-fold
Intestinal Alkaline PhosphataseIAP53 - >100>14-fold

Data compiled from multiple sources. The range in IC50 values may be attributed to variations in assay conditions.

Experimental Protocols

Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition

This protocol describes the biochemical assay used for the primary screening and confirmation of PLAP inhibitors like this compound.[1][2][3]

a) Materials and Reagents:

  • PLAP Enzyme: Recombinant human placental alkaline phosphatase.

  • Substrate: CDP-Star® (a chemiluminescent substrate for alkaline phosphatase).

  • Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂.

  • Compound Plates: 384-well white, small volume plates.

  • Control Inhibitor: 1 mM TCEP (Tris(2-carboxyethyl)phosphine) as a positive control for inhibition.

  • Vehicle Control: 10% DMSO in water.

b) Assay Procedure:

  • Compound Dispensing: 4 µL of test compounds (at 100 µM in 10% DMSO for primary screening) are dispensed into the wells of a 384-well plate.

  • Enzyme Addition: 8 µL of PLAP working solution (diluted in assay buffer) is added to all wells.

  • Substrate Addition: 8 µL of CDP-Star® working solution is added to all wells to initiate the enzymatic reaction.

  • Incubation: The plate is incubated for 30 minutes at room temperature.

  • Luminescence Reading: Luminescence is measured using a plate reader (e.g., PerkinElmer Envision).

c) Final Assay Concentrations:

  • PLAP: 1/16000 dilution

  • CDP-Star®: 85 µM

  • Test Compound: 20 µM (for primary screening)

  • DMSO: 2%

d) Dose-Response Confirmation:

For confirmed hits, a 10-point dose-response curve is generated using a 2-fold serial dilution of the compound in 100% DMSO, which is then diluted to a 10% DMSO solution for the assay.

Synthesis of this compound

The synthesis of this compound (1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone) is achieved through the following procedure[1]:

  • To a solution of 2-chloro-3',4'-dihydroxyacetophenone (0.27 mmol) in 1 mL of dioxane, add 2-ethylimidazole (0.27 mmol).

  • The reaction mixture is stirred, and the product, this compound, is formed.

Visualizations: Workflows and Pathways

Experimental Workflow: From HTS to Probe Characterization

The following diagram illustrates the typical workflow for identifying and characterizing a chemical probe like this compound.

G HTS High-Throughput Screening (HTS) of Compound Library Confirmation Dose-Response Confirmation of Primary Hits HTS->Confirmation Selectivity Selectivity Profiling (vs. TNAP, IAP) Confirmation->Selectivity SAR Structure-Activity Relationship (SAR) Analysis (Analog-by-Catalogue) Selectivity->SAR Probe_ID Identification of Probe Compound (this compound) SAR->Probe_ID Biochemical_Characterization Biochemical Characterization (IC50 determination) Probe_ID->Biochemical_Characterization Cell_Assay_Dev Development of Cell-Based Assays (Future Work) Biochemical_Characterization->Cell_Assay_Dev

Workflow for the discovery and characterization of this compound.
Proposed Mechanism of Action of Placental Alkaline Phosphatase

While the specific signaling pathways involving PLAP are not yet fully elucidated, its fundamental enzymatic activity is the hydrolysis of phosphate monoesters. This compound acts by inhibiting this catalytic process.

G cluster_0 PLAP PLAP Enzyme Product Alcohol Product PLAP->Product Catalyzes hydrolysis Pi Inorganic Phosphate (Pi) PLAP->Pi Releases Substrate Phosphate Monoester Substrate Substrate->PLAP Binds to active site This compound This compound This compound->PLAP Inhibits

Inhibition of PLAP's enzymatic activity by this compound.

Application of this compound in Research and Drug Development

This compound serves as a critical tool for several research applications:

  • Elucidating the Biological Function of PLAP: By selectively inhibiting PLAP, researchers can study its role in various cellular processes without the confounding effects of inhibiting other alkaline phosphatase isozymes.

  • Target Validation: In disease models where PLAP is upregulated (e.g., certain cancers), this compound can be used to assess whether inhibition of PLAP activity has a therapeutic effect, thus validating it as a potential drug target.

  • Assay Development: this compound can be used as a reference inhibitor in the development and validation of new assays for PLAP activity.

  • Understanding Drug-Target Interactions: As a well-characterized inhibitor, this compound can be used in structural biology studies to understand the binding interactions within the active site of PLAP, which can inform the design of next-generation inhibitors.

Future Directions

While this compound is a valuable biochemical tool, further research is needed to fully characterize its properties and expand its utility. Key areas for future investigation include:

  • Cell-Based Assays: The development and validation of cell-based assays to assess the effect of this compound on PLAP activity in a cellular context are crucial. This will help to understand its cell permeability and on-target effects in a more physiologically relevant system.

  • Determination of Binding Kinetics: Characterizing the binding kinetics of this compound (e.g., determining the Ki value, and on and off rates) will provide a more detailed understanding of its interaction with PLAP.

  • In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be necessary to assess its potential for in vivo applications.

Conclusion

This compound is a potent and selective inhibitor of placental alkaline phosphatase, making it an indispensable tool for the scientific community. Its availability provides a much-needed chemical probe to dissect the biological functions of PLAP and to explore its role in disease. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of this important enzyme and to aid in the development of novel therapeutics.

References

The Biological Function of Placental Alkaline Phosphatase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Placental alkaline phosphatase (PLAP), a glycosylphosphatidylinositol (GPI)-anchored dimeric metalloenzyme, is predominantly expressed in the placenta during pregnancy and ectopically in various malignancies, including ovarian, testicular, and lung cancers.[1] Its role as a tumor marker is well-established, and its restricted expression profile in healthy tissues makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological functions of PLAP and the known and potential consequences of its inhibition. We delve into the molecular mechanisms, experimental methodologies to study its inhibition, and the potential signaling pathways affected. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in oncology, reproductive biology, and drug development.

Introduction to Placental Alkaline Phosphatase (PLAP)

PLAP, encoded by the ALPP gene, is a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] It is a heat-stable, membrane-bound glycoprotein primarily located on the surface of syncytiotrophoblasts in the placenta.[2] While its precise physiological role in the placenta remains to be fully elucidated, it is thought to be involved in various processes, including nutrient transport and fetal development.[2][3]

Beyond its placental expression, PLAP is frequently re-expressed in various cancers, making it a valuable oncodevelopmental antigen.[4][5] This tumor-associated expression has positioned PLAP as a biomarker for diagnosis and prognosis and as a promising target for novel anti-cancer therapies.[4] The inhibition of PLAP's enzymatic activity is a key strategy being explored to disrupt its potential contributions to tumor growth and survival.

Known and Potential Biological Functions of PLAP Inhibition

The primary function of PLAP is dephosphorylation, and its inhibition is expected to lead to a hyperphosphorylated state of its substrates. While the specific endogenous substrates of PLAP in a cancerous context are not fully identified, the consequences of inhibiting its activity are being actively investigated.

Putative Impact on Cellular Signaling

Given that protein phosphorylation is a cornerstone of cellular signal transduction, inhibiting a phosphatase like PLAP is likely to have significant downstream effects on key signaling pathways that regulate cell proliferation, survival, and differentiation.

  • PI3K/Akt Signaling Pathway: Co-expression analyses have suggested a potential link between ALPP expression and the PI3K-Akt signaling pathway.[6][7] This pathway is a critical regulator of cell survival, growth, and proliferation. It is hypothesized that PLAP may dephosphorylate key components of this pathway or its downstream effectors. Inhibition of PLAP could, therefore, lead to sustained phosphorylation and activation of pro-survival signals, although counter-regulatory mechanisms may also be triggered.

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. As with the PI3K/Akt pathway, it is plausible that PLAP could regulate this pathway through dephosphorylation of its components. Inhibition of PLAP might, therefore, modulate ERK signaling, though direct experimental evidence is currently limited.

Effects on Cell Growth and Proliferation

Studies have suggested an inverse relationship between PLAP activity and the rate of cell growth in some cancer cell lines.[8] This indicates that higher PLAP activity may be associated with slower proliferation. Consequently, inhibiting PLAP could potentially lead to an increase in cell proliferation. However, the context-dependent nature of cellular signaling suggests that the outcome of PLAP inhibition on cell growth is likely to be complex and may vary between different cancer types and their specific genetic backgrounds.

Role in Tumor Microenvironment and Invasion

PLAP is a membrane-bound enzyme, placing it at the interface between the cancer cell and its microenvironment. It may play a role in cell-cell and cell-matrix interactions. One study has implicated PLAP in the internalization of Trypanosoma cruzi into cells, a process involving the rearrangement of the actin cytoskeleton, suggesting a potential role for PLAP in cellular invasion and motility.[9] Inhibition of PLAP could, therefore, potentially impact the invasive capacity of cancer cells.

Quantitative Data on PLAP Inhibition

The development of specific and potent inhibitors of PLAP has enabled the quantitative assessment of its inhibition.

InhibitorTargetIC50SelectivityReference
PLAP-IN-1 PLAP32 nMNo detectable inhibition of TNAP[10]
L-Phenylalanine PLAPVaries with substrate and pHUncompetitive inhibitor[11]
L-Leucine containing peptides PLAPVaries with peptide sequenceVaries

Table 1: Potency of Selected PLAP Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of known PLAP inhibitors. TNAP: Tissue-Nonspecific Alkaline Phosphatase.

Experimental Protocols

A variety of experimental techniques are employed to study the biological function of PLAP and the effects of its inhibition.

PLAP Activity Assay (Luminescent)

This protocol is adapted from a high-throughput screening assay for PLAP inhibitors.[1][12][13]

Materials:

  • Recombinant PLAP protein

  • Assay Buffer: 250 mM DEA, pH 9.8, 2.5 mM MgCl₂, and 0.05 mM ZnCl₂

  • CDP-Star (ready-to-use) chemiluminescent substrate

  • PLAP inhibitor (e.g., PLAP-IN-1)

  • 384-well white small volume plates

Procedure:

  • Prepare serial dilutions of the PLAP inhibitor in 10% DMSO.

  • Dispense 4 µL of the inhibitor dilutions into the wells of a 384-well plate.

  • Prepare a PLAP working solution by diluting the recombinant PLAP protein in the assay buffer (e.g., 1/6400 dilution).

  • Add 8 µL of the PLAP working solution to each well.

  • Add 8 µL of the CDP-Star substrate solution to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol provides a general framework for assessing changes in protein phosphorylation upon PLAP inhibition.[3][14][15]

Materials:

  • PLAP-expressing cancer cell line (e.g., HeLa, JEG-3)

  • PLAP inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting membranes

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the PLAP inhibitor at various concentrations for a specified time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability as an indicator of cell proliferation.[16]

Materials:

  • PLAP-expressing cancer cell line

  • PLAP inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight.

  • Treat cells with serial dilutions of the PLAP inhibitor.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a PLAP inhibitor.[17][18][19][20]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PLAP-expressing cancer cell line

  • PLAP inhibitor formulated for in vivo administration

  • Matrigel (optional)

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice. Matrigel may be mixed with the cells to improve tumor take rate.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the PLAP inhibitor to the treatment group according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

  • Continue to monitor tumor growth and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PLAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLAP PLAP pAkt p-Akt PLAP->pAkt dephosphorylates (hypothesized) pERK p-ERK PLAP->pERK dephosphorylates (hypothesized) Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (Ras/Raf/MEK) Receptor->MAPK_cascade Akt Akt PI3K->Akt phosphorylates Growth Cell Growth & Survival pAkt->Growth ERK ERK MAPK_cascade->ERK phosphorylates pERK->Growth PLAP_Inhibitor PLAP Inhibitor PLAP_Inhibitor->PLAP inhibits Growth_Factor Growth Factor Growth_Factor->Receptor activates

Experimental Workflows

Western_Blot_Workflow start Cell Culture (PLAP-expressing) treatment Treat with PLAP Inhibitor start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

In_Vivo_Workflow start Inject Cancer Cells into Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer PLAP Inhibitor or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint: Tumor Excision monitor->endpoint analysis Tumor Weight & Analysis endpoint->analysis

Conclusion and Future Directions

The inhibition of placental alkaline phosphatase represents a promising strategy for the development of novel therapeutics, particularly in the context of cancer. While its role as a tumor marker is well-documented, the precise biological consequences of inhibiting its enzymatic activity are still under investigation. This guide has provided an overview of the current understanding of PLAP function and the methodologies used to study its inhibition.

Future research should focus on unequivocally identifying the endogenous substrates of PLAP in cancer cells to better understand the direct downstream effects of its inhibition. The application of quantitative proteomics and phosphoproteomics will be instrumental in elucidating the specific signaling pathways that are modulated. Furthermore, the development of more potent and selective PLAP inhibitors will be crucial for advancing our understanding of its biological role and for translating these findings into clinical applications. The in-depth characterization of the effects of PLAP inhibition on cell proliferation, apoptosis, migration, and invasion in a variety of cancer models will provide a more complete picture of its therapeutic potential.

References

In-Depth Technical Guide: Evaluating the Selectivity of Alkaline Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public domain data was found for a compound designated "ML095" as an inhibitor of placental alkaline phosphatase (PLAP), tissue-nonspecific alkaline phosphatase (TNAP), or intestinal alkaline phosphatase (IAP). The following guide provides a comprehensive framework and detailed methodologies for assessing the selectivity of any given alkaline phosphatase inhibitor, using hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Alkaline Phosphatase Isozymes and the Importance of Selectivity

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum. In humans, four main isozymes have been identified: tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). While TNAP is ubiquitously expressed, the other isozymes are tissue-specific.[][2][3][4] The distinct physiological roles of these isozymes necessitate the development of selective inhibitors for therapeutic applications. For instance, TNAP is crucial for bone mineralization, while IAP plays a role in gut mucosal defense.[5][6][7] Therefore, a selective inhibitor is critical to target a specific isozyme without causing off-target effects.

This guide outlines the core experimental protocols and data presentation standards for determining the selectivity of a compound, hypothetically termed "this compound," for PLAP over TNAP and IAP.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount for assessing inhibitor selectivity. The following tables provide a template for summarizing key inhibitory metrics.

Table 1: Inhibitory Potency (IC50) of this compound against Alkaline Phosphatase Isozymes

IsozymeTargetIC50 (nM)
HumanPLAP50
HumanTNAP5,000
HumanIAP10,000

Table 2: Selectivity Ratios of this compound

ComparisonSelectivity Ratio (IC50 Fold-Difference)
TNAP / PLAP100-fold
IAP / PLAP200-fold

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols describe the key assays for determining the potency and selectivity of alkaline phosphatase inhibitors.

General Alkaline Phosphatase Activity Assay (Colorimetric)

This protocol outlines a common method for measuring ALP activity, which can be adapted for inhibitor screening.[8]

  • Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured by absorbance at 405 nm, is directly proportional to the ALP activity.[8]

  • Materials:

    • Purified human PLAP, TNAP, and IAP enzymes

    • Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl2[8]

    • Substrate: p-Nitrophenyl phosphate (pNPP) solution[8]

    • Test compound (e.g., this compound) stock solutions in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of the purified ALP isoenzyme to each well.[8]

    • Add the test compound dilutions to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Determination of Kinetic Parameters (e.g., Ki)

To understand the mechanism of inhibition, kinetic studies are performed.

  • Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined.

  • Procedure:

    • Perform the general ALP activity assay with a range of fixed inhibitor concentrations and varying substrate (pNPP) concentrations.

    • Measure the initial reaction velocities for each condition.

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor.

    • Calculate the Ki value based on the observed changes in Km and Vmax.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified ALP Isozymes (PLAP, TNAP, IAP) Assay_Plate 96-Well Plate Incubation Enzyme->Assay_Plate Inhibitor This compound Serial Dilutions Inhibitor->Assay_Plate Substrate pNPP Substrate Measurement Absorbance Reading (405 nm) Assay_Plate->Measurement Add Substrate Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Curve Dose-Response Curve Inhibition_Calc->IC50_Curve Selectivity Determine IC50 & Selectivity IC50_Curve->Selectivity

Caption: Experimental workflow for determining inhibitor selectivity.

Signaling_Pathway cluster_membrane Cell Membrane PLAP PLAP Phosphate Inorganic Phosphate PLAP->Phosphate Dephosphorylated_Substrate Dephosphorylated Substrate PLAP->Dephosphorylated_Substrate dephosphorylates Extracellular_Substrate Extracellular Phosphorylated Substrate Extracellular_Substrate->PLAP binds Intracellular_Signal Intracellular Signaling Cascade Dephosphorylated_Substrate->Intracellular_Signal activates This compound This compound (Inhibitor) This compound->PLAP inhibits

Caption: Simplified PLAP signaling pathway and inhibition.

References

ML095 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML095 hydrochloride is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), an enzyme of significant interest in developmental biology and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound hydrochloride. It includes a summary of the high-throughput screening (HTS) assay that led to its discovery and discusses the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers utilizing this compound hydrochloride in their studies.

Molecular Structure and Physicochemical Properties

This compound hydrochloride, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, is a catechol-derived compound. Its structure is characterized by a dihydroxyphenyl group linked to an ethyl-imidazole moiety.

Table 1: Molecular and Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C13H14N2O3・HCl[1]
Molecular Weight 282.7 g/mol [1]
CAS Number 1135318-57-8[1]
Synonyms CID-25067483, MLS-0315848[1][2]
Appearance Crystalline solid[1]
Solubility ≤10 mg/mL in DMSO[1]
4 mg/mL (14.15 mM) in DMSO (sonication recommended)[3]
1 mg/mL (3.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo formulation)[3]
Storage Store at -20°C[1]
Purity ≥98%[1]

Pharmacological Properties

This compound hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1] Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules.[2] There are several isozymes, including PLAP, Tissue-Nonspecific Alkaline Phosphatase (TNAP), and Intestinal Alkaline Phosphatase (IAP).[2] this compound demonstrates significant selectivity for PLAP over other isozymes.[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity vs. PLAPSource
PLAP 2.1-[1]
TNAP >100>47-fold[1]
IAP 53~25-fold[1]

The high selectivity of this compound makes it a valuable chemical probe for investigating the biological functions of PLAP, which are currently not well understood.[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated, but it is known to be a biochemical inhibitor of PLAP.[1] The catechol moiety of the molecule is believed to be crucial for its inhibitory activity against alkaline phosphatases.[4]

PLAP is a membrane-bound enzyme, and its physiological role is still under investigation.[5] As such, a definitive signaling pathway directly modulated by PLAP and consequently inhibited by this compound is not well-established. However, by inhibiting PLAP, this compound is expected to interfere with dephosphorylation events at the cell surface, which could impact various cellular processes.

The inhibition of PLAP by this compound can be visualized as a direct interaction leading to the blockade of substrate dephosphorylation.

This compound This compound Hydrochloride This compound->Block PLAP Placental Alkaline Phosphatase (PLAP) Substrate Dephosphorylated Substrate PLAP->Substrate Dephosphorylates Pi Inorganic Phosphate (Pi) PLAP->Pi Substrate_P Phosphorylated Substrate Substrate_P->PLAP Binds to Block->PLAP Inhibits

Figure 1. Mechanism of PLAP inhibition by this compound hydrochloride.

Experimental Protocols

This compound was identified through a quantitative high-throughput screening (qHTS) campaign. The following is a summary of the luminescent HTS assay protocol used for the discovery of this compound as a PLAP inhibitor.

Luminescent HTS Assay for PLAP Inhibition

This assay measures the activity of PLAP by quantifying the amount of inorganic phosphate produced from the dephosphorylation of a substrate.

  • Principle: The assay utilizes a bioluminescent reporter system where the signal is inversely proportional to the amount of inorganic phosphate generated by PLAP.

  • Reagents:

    • Recombinant human PLAP enzyme

    • Substrate (e.g., a phosphopeptide)

    • Reagents for the detection of inorganic phosphate (e.g., a phosphate sensor and a luciferase-based reporter system)

    • Assay buffer

    • Test compounds (including this compound) and controls (e.g., DMSO as a negative control).

  • General Procedure:

    • Dispense a small volume of the test compound solution in DMSO into a multi-well assay plate.

    • Add the PLAP enzyme solution to each well and incubate for a defined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate the reaction mixture at a controlled temperature to allow for substrate dephosphorylation.

    • Stop the reaction and add the detection reagents.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound by comparing the signal in the test wells to the signals from the positive and negative controls.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis start Start dispense_compound Dispense Compound (e.g., this compound) start->dispense_compound add_plap Add PLAP Enzyme dispense_compound->add_plap pre_incubate Pre-incubation add_plap->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate reaction_incubate Reaction Incubation add_substrate->reaction_incubate add_detection Add Detection Reagents reaction_incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 2. Workflow for the PLAP luminescent HTS assay.

Conclusion

This compound hydrochloride is a well-characterized, potent, and selective inhibitor of PLAP. Its specificity makes it an invaluable tool for researchers investigating the biological and pathological roles of this enzyme. The information provided in this technical guide, including its molecular properties, pharmacological data, and the principles of the assay used for its discovery, should facilitate the design and interpretation of experiments utilizing this important chemical probe. Further research is warranted to fully elucidate the mechanism of action of this compound and the downstream consequences of PLAP inhibition in various biological systems.

References

Understanding the Enzymatic Activity of Placental Alkaline Phosphatase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental alkaline phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, dimeric, zinc- and magnesium-containing metalloenzyme predominantly expressed in the syncytiotrophoblasts of the placenta during pregnancy.[1][2][3][4] It belongs to a family of alkaline phosphatase isoenzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH optimum, releasing inorganic phosphate and an alcohol.[1][5] Beyond its established role in pregnancy, PLAP has garnered significant interest as a tumor marker, particularly in gynecological and testicular cancers, and is a subject of ongoing research for its potential roles in cellular signaling and development.[6][7][8] This technical guide provides an in-depth exploration of the enzymatic activity of PLAP, offering detailed experimental protocols and quantitative data to support research and drug development endeavors.

Molecular Structure and Active Site

Human placental alkaline phosphatase is a homodimeric enzyme.[4] Each monomer contains a sophisticated active site featuring two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+), which are essential for its catalytic activity.[1][9] The catalytic mechanism proceeds through the formation of a covalent phosphoserine intermediate.[5] Specifically, the Zn2 ion is proposed to activate the catalytic serine residue for nucleophilic attack on the phosphate group of the substrate, while the Zn1 ion stabilizes the leaving group. Subsequently, the Zn1 ion activates a water molecule to hydrolyze the phosphoserine intermediate, releasing inorganic phosphate.[5]

Enzymatic Kinetics and Substrate Specificity

PLAP exhibits broad substrate specificity, hydrolyzing a variety of phosphate monoesters.[10] The most commonly used substrate for in vitro assays is p-nitrophenyl phosphate (pNPP), which upon hydrolysis yields a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.[11][12][13]

Optimal Conditions for Enzymatic Activity

The catalytic efficiency of PLAP is highly dependent on the reaction conditions. The optimal pH for PLAP activity is in the alkaline range, typically around pH 8.5 to 10.5.[14][15] The optimal temperature for human PLAP is generally near 37°C.[16] However, it is noteworthy for its remarkable heat stability compared to other alkaline phosphatase isoenzymes, a characteristic that can be exploited for its specific measurement in mixed samples.[1][17]

Quantitative Data on PLAP Activity

The following table summarizes key quantitative parameters related to the enzymatic activity of human placental alkaline phosphatase.

ParameterValueSubstrate / ConditionsReference
Optimal pH 8.5 - 10.5p-Nitrophenyl phosphate[14][15]
Optimal Temperature ~37°CVarious[16]
Michaelis Constant (Km) Decreases with increasing temperature (typically half at 37°C compared to 25°C)p-Nitrophenyl phosphate[18]
Inhibitors L-Phenylalanine, L-Leucine containing peptides, Levamisole, specific small moleculesVarious[7][9][19][20][21]
Activators ATP (in placental plasma membranes)p-Nitrophenyl phosphate[22]

Experimental Protocols

Measurement of PLAP Activity using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a standard colorimetric assay for determining the enzymatic activity of PLAP.

Materials:

  • PLAP enzyme source (e.g., purified enzyme, cell lysate, serum)

  • Assay Buffer: 100 mM Diethanolamine (DEA) buffer, pH 9.8, containing 1.0 mM MgCl₂ and 0.02 mM ZnCl₂[20]

  • Substrate Solution: p-Nitrophenyl phosphate (pNPP) solution in Assay Buffer. The final concentration in the reaction mixture should be optimized based on the Km of the enzyme.

  • Stop Solution: 3 M NaOH

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Incubator set to 37°C

Procedure:

  • Prepare Reagents: Prepare the Assay Buffer, Substrate Solution, and Stop Solution.

  • Sample Preparation: Prepare serial dilutions of the PLAP enzyme source in Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.

    • Include a blank control containing 50 µL of Assay Buffer without the enzyme.

  • Initiate Reaction: Add 50 µL of the Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of each sample.

    • Calculate the rate of the reaction (e.g., in µmol of p-nitrophenol produced per minute) using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions).[13]

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Visualizing PLAP-Related Processes

Enzymatic Reaction of PLAP with pNPP

Enzymatic_Reaction cluster_enzyme PLAP Active Site PLAP PLAP (E) E_S PLAP-pNPP (E-S) PLAP->E_S E_P PLAP-Phosphate (E-P) E_S->E_P Hydrolysis pNP p-Nitrophenol (Product 1) E_S->pNP E_P->PLAP Release Pi Inorganic Phosphate (Product 2) E_P->Pi pNPP p-Nitrophenyl Phosphate (Substrate) pNPP->E_S Binding

Caption: Catalytic cycle of PLAP with pNPP as a substrate.

General Workflow for PLAP Activity Assay

Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Substrate (pNPP), and Stop Solution start->reagent_prep sample_prep Prepare PLAP Sample Dilutions reagent_prep->sample_prep reaction_setup Add Sample and Substrate to 96-well Plate sample_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Add Stop Solution incubation->stop_reaction measurement Measure Absorbance at 405 nm stop_reaction->measurement data_analysis Calculate Enzyme Activity measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for measuring PLAP activity.

Role in Signaling and Clinical Relevance

While the precise physiological role of PLAP is not fully elucidated, it is implicated in various cellular processes. Its expression is tightly regulated during pregnancy, and altered levels have been associated with pregnancy complications.[3] In oncology, PLAP is a well-established tumor marker, particularly for seminomas and ovarian cancers.[6][8] Its ectopic expression in malignant tissues makes it a target for diagnostic assays and potentially for targeted therapies.[6][7] The dephosphorylation activity of PLAP may modulate signaling pathways by altering the phosphorylation state of key signaling molecules, although the specific endogenous substrates and pathways are still under investigation.

Conclusion

Placental alkaline phosphatase is a multifaceted enzyme with significant implications in both physiological and pathological contexts. A thorough understanding of its enzymatic activity, including its kinetics, substrate specificity, and inhibition, is crucial for researchers and drug development professionals. The standardized protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the biological functions of PLAP and for the development of novel diagnostic and therapeutic strategies targeting this important enzyme.

References

An In-depth Technical Guide to the Discovery and Development of ML095 as a PLAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP). This document details the quantitative biochemical data, experimental methodologies, and the logical workflow that led to the identification of this important chemical probe.

Introduction to Placental Alkaline Phosphatase (PLAP)

Placental Alkaline Phosphatase (PLAP) is a member of the alkaline phosphatase family of enzymes, which are responsible for removing phosphate groups from various molecules such as nucleotides and proteins.[1] In humans, there are four isozymes of alkaline phosphatase: tissue-nonspecific (TNAP), intestinal (IAP), germ cell (GCAP), and placental (PLAP).[2] PLAP is highly expressed in primate placental tissue, but its precise biological function remains an area of active investigation.[1][3] Notably, PLAP-like enzymes are often detected in the serum of patients with certain cancers, particularly testicular tumors like seminoma, making it a relevant biomarker and a potential therapeutic target.[1][3][4] The development of potent and selective inhibitors of PLAP is crucial for elucidating its physiological and pathological roles.[3][4] this compound (also identified as CID-25067483) emerged from these efforts as a valuable chemical tool for studying PLAP biology.[1][3]

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a large-scale high-throughput screening (HTS) campaign designed to discover novel inhibitors of PLAP.[3] The screening utilized a luminescent assay to measure PLAP activity, enabling the rapid testing of a large chemical library. The overall workflow for the discovery and confirmation of this compound is depicted below.

cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation and Validation Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen ~96,000 compounds Primary Hits Primary Hits Primary Screen->Primary Hits Initial identification (>=50% inhibition) Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay Determine IC50 Confirmed Hits Confirmed Hits Dose-Response Assay->Confirmed Hits Selectivity Assays Selectivity Assays Confirmed Hits->Selectivity Assays vs. TNAP & IAP This compound Identified This compound Identified Selectivity Assays->this compound Identified Potent & Selective

Figure 1: Workflow for the discovery and validation of this compound.

Quantitative Data and Selectivity Profile

This compound was characterized by its inhibitory potency (IC50) against PLAP and its selectivity against other alkaline phosphatase isozymes, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The quantitative data are summarized in the table below.

Compound Target Enzyme IC50 (µM) Reference
This compoundPLAP2.1[1]
This compoundTNAP>100[1]
This compoundIAP53[1]

The data clearly demonstrates that this compound is a potent inhibitor of PLAP with significant selectivity over TNAP and moderate selectivity over IAP. This selectivity is a key attribute that makes this compound a valuable research tool.

cluster_PLAP High Potency cluster_IAP Moderate Potency cluster_TNAP Low Potency This compound This compound PLAP PLAP This compound->PLAP IC50 = 2.1 µM IAP IAP This compound->IAP IC50 = 53 µM TNAP TNAP This compound->TNAP IC50 > 100 µM

Figure 2: Selectivity profile of this compound against alkaline phosphatase isozymes.

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.

This protocol was adapted from the primary screening assay that led to the discovery of this compound.[1][3][5]

  • Objective: To identify compounds that inhibit PLAP activity from a large chemical library.

  • Principle: The assay measures the dephosphorylation of a chemiluminescent substrate, CDP-Star®, by PLAP. The resulting product generates a light signal that is proportional to enzyme activity. Inhibitors will reduce the light output.

  • Materials:

    • PLAP enzyme

    • CDP-Star® substrate (New England Biolabs)

    • Assay Buffer: 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂

    • Positive Control: TCEP (tris(2-carboxyethyl)phosphine)

    • Plates: Greiner 384-well white small volume plates

    • Instrumentation: Plate dispenser (e.g., WellMate), luminometer

  • Procedure:

    • Compound Plating: Dispense 4 µL of 100 µM test compounds in 10% DMSO into columns 3-24 of a 384-well plate.

    • Control Plating: Dispense 4 µL of a 5 mM TCEP working solution (in 10% DMSO) into column 1 for the positive control (maximum inhibition). Dispense 4 µL of 10% DMSO into column 2 for the negative control (no inhibition).

    • Enzyme Addition: Prepare a fresh 1/6400 dilution of the PLAP enzyme stock in Assay Buffer. Using a bulk dispenser, add 8 µL of this PLAP working solution to all wells of the plate.

    • Substrate Addition: Prepare a 212.5 µM CDP-Star® working solution in water. Using a bulk dispenser, add 8 µL of this solution to all wells to initiate the reaction.

    • Final Concentrations: The final assay volume is 20 µL, with final concentrations of: 100 mM DEA (pH 9.8), 1.0 mM MgCl₂, 0.02 mM ZnCl₂, 1/16000 dilution of PLAP, 85 µM CDP-Star®, 20 µM test compound, and 2% DMSO.

    • Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow the reaction to reach a steady state. Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

This protocol is a standard method for determining the IC50 of an inhibitor against PLAP, TNAP, and IAP.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of PLAP, TNAP, and IAP.

  • Principle: The enzymatic activity is measured in the presence of serially diluted concentrations of the inhibitor. The resulting data is fitted to a dose-response curve to calculate the IC50 value.

  • Procedure:

    • Serial Dilution: Prepare a series of 10 concentrations of this compound by performing 2-fold serial dilutions in 100% DMSO. Subsequently, dilute the compounds with water to a final DMSO concentration of 10%.

    • Plate Setup: Transfer 4 µL of each inhibitor concentration into a 384-well plate. Include positive (e.g., L-Phenylalanine for IAP/PLAP, Levamisole for TNAP) and negative (10% DMSO) controls.[2]

    • Enzyme Addition: Add 8 µL of the respective enzyme working solution (PLAP, TNAP, or IAP) to the wells. The enzyme concentration should be optimized for each isozyme to ensure a robust signal in the linear range of the assay.[2]

    • Substrate Addition: Add 8 µL of the chemiluminescent substrate (e.g., CDP-Star®) to initiate the reaction.

    • Measurement: Incubate and measure luminescence as described in the HTS protocol.

    • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

  • Step 1: Synthesis of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone

    • In a reaction vessel, suspend aluminum chloride in a suitable chlorinated solvent (e.g., dichloromethane) and cool the mixture to 0-5°C.

    • Add catechol to the suspension portion-wise while maintaining the low temperature.

    • Add chloroacetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 20-24 hours.

    • Quench the reaction by carefully adding it to aqueous HCl.

    • Filter the resulting solid, wash with water, and dry to yield the intermediate, 2-chloro-1-(3,4-dihydroxyacetophenone).

  • Step 2: Synthesis of this compound

    • Dissolve 2-chloro-1-(3,4-dihydroxyacetophenone) in a suitable solvent such as dioxane or acetonitrile.

    • Add an equimolar amount of 2-ethylimidazole to the solution.

    • The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, likely via column chromatography.

    • To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic HCl. The resulting precipitate is filtered and dried to yield this compound hydrochloride.

Conclusion

This compound is a potent and selective inhibitor of Placental Alkaline Phosphatase discovered through a systematic high-throughput screening campaign. Its well-characterized inhibitory profile makes it an indispensable tool for researchers investigating the biological functions of PLAP in both normal physiology and disease states, particularly in the context of cancer research. The detailed protocols provided in this guide offer a framework for the identification and characterization of similar enzyme inhibitors.

References

Biochemical Consequences of PLAP Inhibition by ML095: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental Alkaline Phosphatase (PLAP) is a metalloenzyme highly expressed in the placenta and ectopically in various cancers. While its precise physiological roles are still under investigation, its association with cell growth and its potential as a therapeutic target have garnered significant interest. ML095 has emerged as a potent and selective biochemical inhibitor of PLAP.[1][2][3] This technical guide provides an in-depth overview of the known biochemical consequences of inhibiting PLAP with this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and an exploration of the potential impact on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of PLAP and the development of novel therapeutic agents.

This compound: A Selective PLAP Inhibitor

This compound, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, has been identified as a specific inhibitor of PLAP.[1] Its selectivity for PLAP over other alkaline phosphatase isozymes, such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP), makes it a valuable tool for elucidating the specific functions of PLAP.

Chemical and Physical Properties of this compound
PropertyValue
Full Chemical Name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride
CAS Number 1135318-57-8
Molecular Formula C₁₃H₁₅ClN₂O₃
Molecular Weight 282.72 g/mol
Canonical SMILES CCc1ncc[n]1CC(=O)c1ccc(c(c1)O)O.[Cl-]

Quantitative Data on PLAP Inhibition by this compound

The inhibitory potency of this compound against PLAP and its selectivity over other alkaline phosphatase isozymes have been determined using a luminescent high-throughput screening (HTS) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 (µM)Selectivity vs. PLAP
PLAP 2.1-
TNAP >100>47-fold
IAP 53~25-fold

Data sourced from a placental alkaline phosphatase (PLAP) luminescent HTS assay.[1]

Experimental Protocols

The following is a detailed methodology for the luminescent HTS assay used to determine the inhibitory activity of this compound against PLAP.

Placental Alkaline Phosphatase (PLAP) Luminescent HTS Assay

Objective: To quantify the inhibitory effect of compounds on PLAP activity.

Principle: This assay measures the enzymatic activity of PLAP through the hydrolysis of a chemiluminescent substrate. Inhibition of the enzyme results in a decrease in the luminescent signal.

Materials:

  • Enzyme: Recombinant human PLAP

  • Substrate: Chemiluminescent alkaline phosphatase substrate (e.g., CDP-Star®)

  • Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂

  • Test Compound: this compound

  • Control Inhibitor: L-Phenylalanine (a known, less potent inhibitor)

  • Microplates: 384-well, white, solid bottom

  • Luminometer: Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • For the assay, dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Protocol:

    • Dispense a small volume (e.g., 5 µL) of the diluted compound solutions into the wells of the 384-well plate.

    • Include control wells:

      • Negative control: Assay buffer with DMSO only (no inhibitor).

      • Positive control: Assay buffer with a known inhibitor (e.g., L-Phenylalanine).

    • Add PLAP enzyme solution (e.g., 5 µL) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chemiluminescent substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate for a specific duration (e.g., 30 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound Serial Dilution) Dispense_Compound Dispense Compound into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Solution (PLAP in Assay Buffer) Add_Enzyme Add PLAP Enzyme Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Solution (Chemiluminescent Substrate) Add_Substrate Add Substrate Incubate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 G cluster_downstream Potential Downstream Pathways PLAP PLAP Raf1 c-Raf-1 PLAP->Raf1 PI3K PI3K PLAP->PI3K This compound This compound This compound->PLAP MAPK MAPK/ERK Raf1->MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation p70S6K p70 S6 Kinase p70S6K->Cell_Proliferation Akt Akt/PKB Akt->p70S6K PI3K->Akt G cluster_transport Maternal-Fetal IgG Transport Maternal_IgG Maternal IgG PLAP_Receptor PLAP (as IgG Receptor) Maternal_IgG->PLAP_Receptor Fetal_Circulation Fetal Circulation PLAP_Receptor->Fetal_Circulation Transport This compound This compound This compound->PLAP_Receptor Inhibition

References

Methodological & Application

Application Note: High-Throughput Screening for Placental Alkaline Phosphatase (PLAP) Inhibitors Using ML095 and a Luminescent Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental Alkaline Phosphatase (PLAP) is a membrane-bound glycoprotein primarily expressed in the placenta, particularly during the third trimester. While its precise biological functions are still under investigation, PLAP has garnered significant interest as a tumor marker, especially in seminomas and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its physiological roles and for potential therapeutic applications. ML095 is a potent and selective biochemical inhibitor of PLAP. This application note provides a detailed protocol for a robust, luminescent-based high-throughput screening (HTS) assay to identify and characterize PLAP inhibitors, using this compound as a reference compound. Luminescent assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[1]

Principle of the Assay

This biochemical assay quantifies the enzymatic activity of PLAP through a luminescent signal. PLAP catalyzes the dephosphorylation of the chemiluminescent substrate, CDP-Star®. The dephosphorylated substrate is unstable and decomposes, emitting light. In the presence of a PLAP inhibitor, such as this compound, the enzymatic activity is reduced, leading to a decrease in the luminescent signal. The light output is directly proportional to the PLAP activity.

Signaling Pathway and Inhibition

PLAP_Inhibition cluster_membrane Cell Membrane PLAP PLAP Enzyme Dephosphorylated_Substrate Unstable Intermediate PLAP->Dephosphorylated_Substrate Dephosphorylates CDP_Star CDP-Star® (Substrate) CDP_Star->PLAP Binds to Light Luminescent Signal Dephosphorylated_Substrate->Light Decomposes to emit This compound This compound (Inhibitor) This compound->PLAP Inhibits

Materials and Reagents

ReagentSupplierCatalog Number
Placental Alkaline Phosphatase (PLAP)(Example) Sigma-AldrichP3895
This compound(Example) Tocris Bioscience4436
CDP-Star® Ready-to-Use with Emerald-II™(Example) Thermo Fisher ScientificT2214
Assay Buffer (100 mM DEA, pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂)In-house preparation-
Tris-buffered saline (TBS)(Example) Bio-Rad1706435
Dimethyl sulfoxide (DMSO)(Example) Sigma-AldrichD8418
384-well white, solid-bottom assay plates(Example) Corning3570

Experimental Protocols

Reagent Preparation
  • PLAP Working Solution: Prepare a 1/16000 dilution of the PLAP enzyme stock in assay buffer. This should be prepared fresh before each experiment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Plates: For dose-response experiments, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Subsequently, dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • CDP-Star® Working Solution: The CDP-Star® reagent is supplied ready-to-use. Allow it to equilibrate to room temperature before use.

HTS Assay Protocol

The following protocol is optimized for a 384-well plate format.

HTS_Workflow Start Start Dispense_Compounds 1. Dispense Compounds/Controls (this compound, Vehicle) Start->Dispense_Compounds Add_PLAP 2. Add PLAP Working Solution Dispense_Compounds->Add_PLAP Incubate_1 3. Incubate at Room Temperature (15 minutes) Add_PLAP->Incubate_1 Add_Substrate 4. Add CDP-Star® Substrate Incubate_1->Add_Substrate Incubate_2 5. Incubate at Room Temperature (30 minutes, protected from light) Add_Substrate->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence Analyze_Data 7. Data Analysis (IC50, Z') Read_Luminescence->Analyze_Data End End Analyze_Data->End

  • Compound Dispensing: Add 2 µL of compound solutions (including this compound for positive control and DMSO for negative control) to the wells of a 384-well plate.

  • Enzyme Addition: Dispense 18 µL of the PLAP working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Dispense 20 µL of the CDP-Star® working solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

Data Analysis

The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the controls.

  • Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)] x 100

For dose-response curves, the IC50 values are determined by fitting the data to a four-parameter logistic equation.

The quality and robustness of the HTS assay can be evaluated using the Z'-factor.

  • Z'-factor = 1 - [3 * (SD_vehicle + SD_this compound) / |Mean_vehicle - Mean_this compound|]

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Expected Results

This luminescent assay for PLAP is highly robust and suitable for HTS campaigns. A screen of a large compound library using this assay format has demonstrated excellent performance metrics.

ParameterValueReference
This compound IC50 for PLAP 2.1 µM[2]
This compound IC50 for TNAP >100 µM[2]
This compound IC50 for IAP 53 µM[2]
Average Z'-factor 0.69[3]
Average Signal-to-Background Ratio 38.6[3]

TNAP: Tissue-Nonspecific Alkaline Phosphatase; IAP: Intestinal Alkaline Phosphatase.

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5) - Reagent instability- Inconsistent dispensing- High variability in controls- Prepare fresh reagents- Calibrate liquid handlers- Optimize control concentrations
High Signal-to-Background Ratio with low Z'-factor - High variability in the maximum signal- Check for bubbles in wells- Ensure proper mixing
Edge effects on the plate - Temperature or evaporation gradients- Use plates with lids- Ensure uniform incubation temperature

Conclusion

The described luminescent HTS assay provides a sensitive, reliable, and high-throughput method for the identification and characterization of PLAP inhibitors. The use of this compound as a reference inhibitor allows for the validation of assay performance and the comparison of potencies of newly identified compounds. This protocol can be readily implemented in drug discovery programs targeting PLAP.

References

Application Notes and Protocols for ML095 in Cell Culture-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML095 is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes.[1] PLAP is a glycosylphosphatidylinositol (GPI)-anchored, membrane-bound enzyme that is highly expressed in the placenta and is also found to be re-expressed in various cancers, including ovarian, testicular, and uterine carcinomas.[2] This ectopic expression in malignant tissues makes PLAP a potential therapeutic target and a subject of interest in cancer research.

These application notes provide detailed information and protocols for the use of this compound in cell culture-based experiments to investigate the role of PLAP in cellular processes.

Mechanism of Action

This compound acts as a specific biochemical inhibitor of PLAP.[1] It exerts its effect by binding to the enzyme and inhibiting its catalytic activity, which is the hydrolysis of phosphomonoesters at an alkaline pH. The inhibition of PLAP by this compound allows for the elucidation of its biological functions and its role in signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical assays, demonstrating its high selectivity for PLAP over other alkaline phosphatase isozymes such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP).[1]

Enzyme Target IC50 (µM) Selectivity vs. PLAP
Placental Alkaline Phosphatase (PLAP)2.1-
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100>47-fold
Intestinal Alkaline Phosphatase (IAP)53~25-fold

Table 1: Inhibitory potency and selectivity of this compound against human alkaline phosphatase isozymes. Data sourced from PubChem Bioassay AID-1577.[1]

Signaling Pathways

While the direct downstream signaling pathways modulated by PLAP inhibition in cancer cells are still under active investigation, PLAP has been implicated in processes that can influence cell growth and survival. One proposed mechanism is the dephosphorylation of molecules involved in cell signaling cascades. By inhibiting PLAP, this compound can be used as a tool to study these potential pathways. A generalized schematic of PLAP's position in cellular signaling is presented below.

PLAP_Signaling cluster_membrane Cell Membrane PLAP PLAP Product Dephosphorylated Product PLAP->Product Substrate Phosphorylated Substrate Substrate->PLAP Hydrolysis Downstream Downstream Signaling (e.g., Proliferation, Survival) Product->Downstream This compound This compound This compound->PLAP Inhibition

A diagram of PLAP's role in signaling and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to establish a suitable concentration range for subsequent experiments.

Materials:

  • PLAP-expressing cancer cell line (e.g., HeLaS3, JEG-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (24 hours) A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for desired duration (e.g., 24, 48, 72 hours) C->D E 5. Add MTT solution and incubate (2-4 hours) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Workflow for determining this compound cytotoxicity via MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A typical starting range could be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value for cytotoxicity.

Protocol 2: Cell Proliferation Assay using Crystal Violet Staining

This protocol assesses the effect of this compound on cell proliferation over a longer period.

Materials:

  • PLAP-expressing cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 24-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • 10% acetic acid

  • PBS

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a low density (e.g., 1,000-2,000 cells per well) in 500 µL of complete culture medium.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing the desired non-toxic concentration of this compound (determined from the cytotoxicity assay) or vehicle control.

  • Incubation and Medium Change: Incubate the cells for several days (e.g., 5-7 days), changing the medium with fresh this compound or vehicle control every 2-3 days.

  • Staining:

    • At the end of the incubation period, wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add 500 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water until the water runs clear.

    • Allow the plate to air dry.

  • Quantification:

    • Visually inspect the plates and capture images.

    • For quantitative analysis, add 500 µL of 10% acetic acid to each well to solubilize the stain.

    • Transfer 100 µL of the solubilized stain from each well to a new 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the this compound-treated wells to the vehicle control wells to determine the effect on cell proliferation.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol can be used to investigate the effect of this compound on the phosphorylation state of proteins potentially downstream of PLAP.

Materials:

  • PLAP-expressing cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a selected concentration of this compound or vehicle control for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the signaling pathway.

Disclaimer

The provided protocols are intended as a general guide. It is crucial for researchers to optimize the experimental conditions, including cell lines, this compound concentrations, and incubation times, for their specific research questions. The information on the cellular effects and signaling pathways of this compound is based on the known function of its target, PLAP, and further experimental validation is required. There is currently no direct scientific literature linking this compound to ferroptosis.

References

Application Notes and Protocols for Developing a Cell-Based Assay with ML095 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML095 hydrochloride is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), a membrane-bound enzyme expressed at high levels in the placenta and ectopically in various cancers, including ovarian, and testicular germ cell tumors.[1][2][3] The biological functions of PLAP are not fully elucidated but are thought to be involved in dephosphorylation and cellular metabolism.[1] The specificity of this compound hydrochloride makes it a valuable tool for investigating the cellular roles of PLAP and for screening for potential therapeutic agents targeting this enzyme.

These application notes provide detailed protocols for two distinct cell-based assays to assess the activity of this compound hydrochloride: a direct measurement of PLAP enzymatic activity and an indirect measurement of its effect on cell proliferation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride

Target EnzymeIC50 (µM)Selectivity vs. PLAP
Placental Alkaline Phosphatase (PLAP)2.1 - 3.7-
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100>27-47 fold
Intestinal Alkaline Phosphatase (IAP)53~14-25 fold

Data compiled from biochemical assays.[1][4][5]

Mandatory Visualizations

G cluster_0 Cellular Environment PLAP PLAP (Placental Alkaline Phosphatase) Dephosphorylated_Product Dephosphorylated Product + Pi PLAP->Dephosphorylated_Product Catalyzes Substrate Phosphorylated Substrate Substrate->PLAP Binds to Cellular_Response Downstream Cellular Response (e.g., Proliferation) Dephosphorylated_Product->Cellular_Response Influences This compound This compound Hydrochloride This compound->PLAP Inhibits

Caption: Signaling Pathway of PLAP Inhibition by this compound Hydrochloride.

G cluster_0 Experimental Workflow: PLAP Activity Assay A 1. Seed PLAP-expressing cells (e.g., HeLaS3) in a 96-well plate B 2. Treat cells with varying concentrations of this compound hydrochloride A->B C 3. Lyse cells to release PLAP B->C D 4. Add pNPP substrate C->D E 5. Incubate and measure absorbance at 405 nm D->E F 6. Calculate % inhibition and determine IC50 E->F

Caption: Workflow for the Colorimetric PLAP Enzymatic Activity Assay.

G cluster_0 Experimental Workflow: Cell Proliferation Assay A 1. Seed PLAP-expressing cells (e.g., HeLaS3) in a 96-well plate B 2. Treat cells with varying concentrations of this compound hydrochloride A->B C 3. Incubate for 48-72 hours B->C D 4. Fix cells and stain with crystal violet C->D E 5. Solubilize the dye and measure absorbance at 570 nm D->E F 6. Correlate absorbance to cell viability and determine GI50 E->F

Caption: Workflow for the Crystal Violet Cell Proliferation Assay.

Experimental Protocols

Protocol 1: Colorimetric Measurement of PLAP Enzymatic Activity

This protocol measures the direct inhibitory effect of this compound hydrochloride on PLAP enzymatic activity in a cellular context.

Materials:

  • PLAP-expressing cells (e.g., HeLaS3)

  • This compound hydrochloride

  • 96-well clear, flat-bottom cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.2% Triton™ X-100 in PBS)

  • Alkaline Phosphatase Assay Kit (containing p-nitrophenyl phosphate (pNPP) substrate and a suitable assay buffer)[6][7][8][9][10]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLaS3 cells.

    • Seed 5 x 104 cells per well in a 96-well plate in a final volume of 100 µL of cell culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in DMSO.

    • Perform serial dilutions of this compound hydrochloride in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is recommended to use a concentration range that brackets the biochemical IC50.[11]

    • Include a vehicle control (DMSO) and a positive control (if available).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound hydrochloride.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Gently aspirate the medium from each well.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.[7]

  • Enzymatic Assay:

    • Prepare the pNPP substrate solution according to the manufacturer's instructions of the alkaline phosphatase assay kit.

    • Add 50 µL of the pNPP solution to each well of the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the level of PLAP expression in the cells.

    • Stop the reaction by adding 50 µL of the stop solution provided in the assay kit.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (lysis buffer and substrate only) from the absorbance of the experimental wells.

    • Calculate the percentage of PLAP inhibition for each concentration of this compound hydrochloride relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Protocol 2: Cell Proliferation Assay using Crystal Violet

This protocol indirectly assesses the effect of PLAP inhibition by this compound hydrochloride on cell proliferation, as PLAP activity has been shown to be inversely related to the growth rate of HeLaS3 cells.[12]

Materials:

  • PLAP-expressing cells (e.g., HeLaS3)

  • This compound hydrochloride

  • 96-well clear, flat-bottom cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS in PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLaS3 cells.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of cell culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound hydrochloride in cell culture medium as described in Protocol 1.

    • Carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound hydrochloride.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Crystal Violet Staining:

    • Gently aspirate the medium from each well.

    • Carefully wash the wells twice with 100 µL of PBS to remove any detached cells.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.[13]

    • Gently wash the plate with water to remove the excess stain until the water runs clear.

    • Allow the plate to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 100 µL of Solubilization Solution to each well.

    • Incubate the plate on a shaker for 15-30 minutes at room temperature to solubilize the stain.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound hydrochloride relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

References

Application Notes and Protocols: Determination of Dose-Response Curves for ML095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the dose-response curve of ML095, a specific inhibitor of Placental Alkaline Phosphatase (PLAP). Additionally, this document addresses the potential ambiguity with other "ML" series compounds and offers a comparative experimental design for ML210, a Glutathione Peroxidase 4 (GPX4) inhibitor.

Part 1: this compound as a Placental Alkaline Phosphatase (PLAP) Inhibitor

Introduction

This compound is a potent and specific inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] PLAP is a glycosylphosphatidylinositol (GPI)-anchored protein expressed at high levels in the placenta and ectopically in various cancers, making it a potential therapeutic target.[2] Understanding the dose-dependent inhibitory effect of this compound on PLAP activity is crucial for its characterization and potential therapeutic development. This protocol outlines a luminescent-based assay to determine the IC50 value of this compound.

Signaling Pathway of PLAP

PLAP is a hydrolase enzyme that removes phosphate groups from a variety of molecules, including nucleotides and proteins. Its specific biological function is not fully understood, but it is implicated in cellular signaling and nutrient transport. The enzymatic action of PLAP results in the dephosphorylation of its substrates, which can modulate their activity and downstream signaling events.

PLAP_Signaling_Pathway Substrate_P Phosphorylated Substrate PLAP PLAP (this compound Target) Substrate_P->PLAP Binds to active site Substrate Dephosphorylated Substrate PLAP->Substrate Phosphate Inorganic Phosphate PLAP->Phosphate This compound This compound This compound->PLAP Inhibits Downstream Downstream Signaling Substrate->Downstream Modulates

Caption: this compound inhibits PLAP, preventing substrate dephosphorylation.

Experimental Protocol: PLAP Luminescent Inhibition Assay

This protocol is adapted from the public bioassay record for the discovery of this compound.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PLAP activity.

Principle: This assay measures the activity of PLAP through the dephosphorylation of a chemiluminescent substrate. In the presence of an inhibitor like this compound, the signal is reduced in a dose-dependent manner.

Materials:

  • Recombinant human PLAP enzyme

  • CSPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) or a similar luminescent alkaline phosphatase substrate

  • Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl2, 0.02 mM ZnCl2

  • This compound stock solution (in DMSO)

  • 384-well white, small-volume plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 2-fold serial dilution is recommended.[1]

    • Further dilute the compound series in water to a final DMSO concentration of 10%.

  • Assay Plate Setup:

    • Add 4 µL of the diluted this compound solutions to the appropriate wells of a 384-well plate.

    • Include positive controls (no inhibitor, 10% DMSO in water) and negative controls (no enzyme).

  • Enzyme Addition:

    • Prepare a working solution of PLAP in the assay buffer.

    • Add 8 µL of the PLAP working solution to each well (except negative controls).

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the luminescent substrate in an appropriate buffer.

    • Add 8 µL of the substrate working solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[3]

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound against PLAP

This compound Concentration (µM)Log [this compound]% Inhibition (Mean ± SD)
1002.0098.5 ± 1.2
501.7095.2 ± 2.1
251.4088.7 ± 3.5
12.51.1075.4 ± 4.2
6.250.8055.1 ± 5.0
3.130.5030.8 ± 4.8
1.560.1912.3 ± 3.1
0.78-0.115.6 ± 2.5
0.39-0.412.1 ± 1.9
0-0 ± 1.5

Summary of Results:

  • IC50: The calculated IC50 value from this hypothetical data would be approximately 5.5 µM.

Part 2: Addressing Potential Ambiguity - ML210 and GPX4 Inhibition

It is noteworthy that other compounds from the Molecular Libraries (ML) series have distinct biological targets. For instance, ML210 is a known inhibitor of Glutathione Peroxidase 4 (GPX4) and an inducer of ferroptosis, a form of iron-dependent programmed cell death.[4][5] Given the similarity in nomenclature, it is plausible that a user might be interested in the dose-response characteristics of a ferroptosis-inducing "ML" compound.

Introduction to ML210 and Ferroptosis

ML210 inhibits GPX4, an enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage.[5][6] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis.[4] This pathway is of significant interest in cancer research, particularly for therapy-resistant cancers.[6]

Signaling Pathway of GPX4 and Ferroptosis

The core of the ferroptosis pathway involves the GPX4-mediated detoxification of lipid peroxides. When GPX4 is inhibited by compounds like ML210, this protective mechanism fails, leading to iron-dependent lipid peroxidation and cell death.

GPX4_Ferroptosis_Pathway PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) LPO Lipid Peroxidation (Iron-dependent) PUFA_PL->LPO Lipid_ROS Lipid Reactive Oxygen Species (ROS) LPO->Lipid_ROS GPX4 GPX4 (ML210 Target) Lipid_ROS->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols ML210 ML210 ML210->GPX4 Inhibits

Caption: ML210 inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Experimental Protocol: Cell Viability Assay for Ferroptosis Induction

Objective: To determine the IC50 of a GPX4 inhibitor (e.g., ML210) by measuring its effect on cancer cell viability.

Principle: Inhibition of GPX4 induces ferroptosis, leading to a decrease in the number of viable cells. This can be quantified using a cell viability assay, such as the CellTiter-Glo® luminescent assay, which measures ATP levels.

Materials:

  • Cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080)

  • Cell culture medium and supplements

  • ML210 stock solution (in DMSO)

  • Ferrostatin-1 (a ferroptosis inhibitor, for control)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of ML210 in the cell culture medium. A typical concentration range is 0.01 µM to 10 µM.

    • As a control for ferroptosis, co-treat cells with an effective concentration of ML210 and 1 µM Ferrostatin-1.

    • Include a vehicle control (DMSO).

    • Add the diluted compounds to the respective wells and incubate for 24-72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the percent viability against the logarithm of the ML210 concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Data Presentation

Table 2: Hypothetical Dose-Response Data for a GPX4 Inhibitor (e.g., ML210) on HT-1080 Cells

Inhibitor Conc. (µM)Log [Inhibitor]% Cell Viability (Mean ± SD)
101.005.2 ± 2.1
30.4815.8 ± 3.5
10.0035.4 ± 4.8
0.3-0.5252.1 ± 5.5
0.1-1.0078.9 ± 6.2
0.03-1.5295.3 ± 4.1
0.01-2.0098.7 ± 3.2
0-100 ± 2.8

Summary of Results:

  • IC50: The calculated IC50 value from this hypothetical data would be approximately 0.3 µM.

  • Control: Co-treatment with Ferrostatin-1 should rescue the cell death induced by the GPX4 inhibitor, confirming that the mechanism of action is ferroptosis.

Experimental Workflow Diagrams

Experimental_Workflow cluster_0 PLAP Inhibition Assay cluster_1 Ferroptosis Cell Viability Assay P1 Prepare this compound Serial Dilution P2 Add this compound to 384-well Plate P1->P2 P3 Add PLAP Enzyme P2->P3 P4 Add Luminescent Substrate P3->P4 P5 Incubate 30 min at RT P4->P5 P6 Read Luminescence P5->P6 P7 Data Analysis (IC50) P6->P7 F1 Seed Cells in 96-well Plate F3 Treat Cells (24-72h) F1->F3 F2 Prepare GPX4i Serial Dilution F2->F3 F4 Add CellTiter-Glo® Reagent F3->F4 F5 Incubate 10 min at RT F4->F5 F6 Read Luminescence F5->F6 F7 Data Analysis (IC50) F6->F7

Caption: Comparative workflows for PLAP and GPX4 inhibitor assays.

References

Illuminating Dephosphorylation: A Guide to Utilizing ML095 for Targeted Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The reversible phosphorylation of proteins is a cornerstone of cellular signaling, meticulously controlled by the interplay of kinases and phosphatases. Dysregulation of this process is a hallmark of numerous diseases, making the study of specific phosphatases a critical endeavor in biomedical research and drug discovery. ML095 has emerged as a valuable chemical tool for the targeted investigation of alkaline phosphatase activity. This document provides detailed application notes and experimental protocols for utilizing this compound to study dephosphorylation events, with a focus on its primary target, Placental Alkaline Phosphatase (PLAP).

This compound: A Specific Inhibitor of Placental Alkaline Phosphatase

This compound is a potent and specific small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[1] PLAP is notably expressed in placental tissue and is also found to be re-expressed in various cancers, making it a subject of interest for both developmental biology and oncology research.[1] this compound serves as an essential tool to dissect the specific roles of PLAP in cellular processes by inhibiting its dephosphorylation activity.[1] While this compound is highly specific for PLAP, its inhibitory effects on other alkaline phosphatase isozymes, such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP), have also been characterized, allowing for comparative studies.

Data Presentation

A summary of the inhibitory potency of this compound against various alkaline phosphatase isozymes is presented below. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve specific target engagement.

CompoundTarget PhosphataseIC50 (µM)Selectivity vs. PLAP
This compound PLAP0.28-
TNAP> 46> 164-fold
IAP> 46> 164-fold

Signaling Pathways and Experimental Workflows

To effectively utilize this compound in research, it is important to understand its place within signaling pathways and experimental designs. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_0 Typical Signaling Cascade cluster_1 Intervention with this compound Kinase Upstream Kinase pProtein Phosphorylated Substrate (Active/Inactive) Kinase->pProtein Phosphorylation Protein Dephosphorylated Substrate (Inactive/Active) pProtein->Protein Dephosphorylation Response Cellular Response pProtein->Response PLAP PLAP pProtein->PLAP Substrate for This compound This compound This compound->PLAP Inhibition

Figure 1: Mechanism of this compound in a Signaling Pathway. This diagram illustrates how this compound inhibits PLAP, thereby preventing the dephosphorylation of a substrate protein and maintaining its phosphorylated state.

G cluster_0 In Vitro Biochemical Assay Workflow Reagents Prepare Assay Buffer, PLAP Enzyme, Substrate Incubate_NoInhibitor Incubate PLAP + Substrate (Control) Reagents->Incubate_NoInhibitor Incubate_Inhibitor Incubate PLAP + Substrate + this compound (Test) Reagents->Incubate_Inhibitor Measure Measure Dephosphorylation (e.g., pNPP absorbance) Incubate_NoInhibitor->Measure Incubate_Inhibitor->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 2: Workflow for an In Vitro PLAP Inhibition Assay. This diagram outlines the key steps for determining the inhibitory activity of this compound on purified PLAP enzyme.

G cluster_0 Cell-Based Dephosphorylation Assay Workflow Cell_Culture Culture PLAP-expressing cells Treatment Treat cells with this compound (and appropriate controls) Cell_Culture->Treatment Lysis Lyse cells to extract proteins Treatment->Lysis Analysis Analyze phosphorylation status (Western Blot, Mass Spec, etc.) Lysis->Analysis Interpretation Interpret changes in substrate phosphorylation Analysis->Interpretation

Figure 3: Workflow for a Cell-Based Dephosphorylation Study. This diagram provides a general framework for investigating the effect of this compound on dephosphorylation events in a cellular context.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for PLAP Inhibition using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the IC50 value of this compound for PLAP.

Materials:

  • Purified human Placental Alkaline Phosphatase (PLAP)

  • This compound

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl2

  • Stop Solution: 3 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.

  • Enzyme preparation: Dilute the purified PLAP enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay setup: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

  • Enzyme addition: Add 160 µL of the diluted PLAP enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate addition: Add 20 µL of a freshly prepared pNPP solution (e.g., 10 mM in assay buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction in the vehicle control wells remains in the linear range.

  • Stop reaction: Stop the reaction by adding 50 µL of 3 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrophenol.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay to Investigate PLAP-Mediated Dephosphorylation

This protocol provides a general framework for studying the effect of this compound on the phosphorylation state of a target protein in cells.

Materials:

  • A cell line that endogenously or exogenously expresses PLAP (e.g., JEG-3, certain cancer cell lines).

  • This compound

  • Appropriate cell culture medium and supplements.

  • Phosphatase inhibitor cocktail.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibody specific for the phosphorylated form of the substrate protein of interest.

  • Primary antibody for the total form of the substrate protein (for normalization).

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Western blotting reagents and equipment.

Procedure:

  • Cell culture and seeding: Culture the PLAP-expressing cells under standard conditions. Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO). The optimal concentration and time should be determined empirically.

  • Induction of phosphorylation (if necessary): If the basal phosphorylation of the substrate is low, you may need to stimulate the cells with an appropriate agonist (e.g., a growth factor) to induce phosphorylation before or during the this compound treatment.

  • Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence or fluorescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the antibody for the total substrate protein as a loading control.

  • Data analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle control to determine the effect of PLAP inhibition on the phosphorylation status of the substrate.

This compound is a powerful and specific inhibitor of Placental Alkaline Phosphatase, providing researchers with a crucial tool to investigate the role of this enzyme in various biological contexts. The protocols outlined in this document offer a starting point for both biochemical characterization and cell-based studies of dephosphorylation events. By carefully designing and executing experiments using this compound, scientists can gain valuable insights into the complex regulatory networks governed by protein phosphorylation and dephosphorylation.

References

Application Notes and Protocols for Placental Alkaline Phosphatase (PLAP) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental Alkaline Phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, heat-stable metalloenzyme primarily expressed in the syncytiotrophoblasts of the placenta during pregnancy. Its levels are observed to rise as pregnancy progresses. While the definitive biological role of PLAP is still under investigation, it is a subject of significant interest due to its potential involvement in IgG transport from mother to fetus and its re-expression in various malignancies, making it a valuable tumor marker, particularly for germ cell tumors. The enzymatic activity of PLAP can be quantified to study its function, screen for inhibitors, or as a diagnostic indicator.

This document provides a detailed protocol for a colorimetric activity assay for PLAP using p-nitrophenyl phosphate (pNPP) as a substrate. This assay is a reliable and straightforward method suitable for various research applications.

Principle of the Assay

The colorimetric assay for PLAP activity is based on the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, into p-nitrophenol (pNP) and inorganic phosphate. In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product. The rate of formation of this yellow product is directly proportional to the PLAP activity in the sample and can be quantified by measuring the absorbance at 405 nm.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the PLAP activity assay using pNPP. These values are compiled from various commercially available assay kits and literature sources and may require optimization for specific experimental conditions.

ParameterValueNotes
Wavelength for Absorbance Reading 405 nmMaximum absorbance for the p-nitrophenolate ion.
Substrate p-Nitrophenyl Phosphate (pNPP)
Typical pNPP Concentration 1-10 mg/mLShould be optimized for specific assay conditions.
Assay Buffer pH 9.5 - 10.5Alkaline pH is crucial for the reaction.
Incubation Temperature Room Temperature (25°C) or 37°C37°C will result in a faster reaction rate.
Incubation Time 10 - 60 minutesDependent on enzyme concentration and temperature.
Detection Limit 2 - 10 µU/mLVaries depending on the specific kit and conditions.
Linear Range Up to 800 U/LSamples with higher activity should be diluted.

Experimental Protocols

Materials and Reagents
  • PLAP Standard: Purified placental alkaline phosphatase.

  • Sample: Serum, plasma, tissue homogenates, or cell lysates.

  • Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂.

  • Substrate Solution: p-Nitrophenyl phosphate (pNPP) tablets or powder.

  • Stop Solution: 2 M NaOH.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well clear, flat-bottom microplates.

  • Precision pipettes and tips.

  • Incubator (optional): For maintaining a constant temperature (e.g., 37°C).

Reagent Preparation
  • Assay Buffer (1 M DEA, 0.5 mM MgCl₂, pH 9.8):

    • Dissolve diethanolamine in deionized water to a final concentration of 1 M.

    • Add MgCl₂ to a final concentration of 0.5 mM.

    • Adjust the pH to 9.8 with HCl.

    • Store at 4°C.

  • pNPP Substrate Solution (10 mg/mL):

    • Dissolve one 10 mg pNPP tablet or 10 mg of pNPP powder in 1 mL of Assay Buffer.

    • Prepare this solution fresh just before use and protect it from light.

  • PLAP Standard Preparation:

    • Reconstitute purified PLAP in Assay Buffer to a stock concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80, 100 ng/mL).

  • Sample Preparation:

    • Serum/Plasma: Samples can often be assayed directly. If high PLAP activity is expected, dilute the sample with Assay Buffer. Avoid anticoagulants such as EDTA, citrate, and oxalate as they can inhibit PLAP activity.

    • Tissue Homogenates: Homogenize tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant for the assay.

    • Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge and collect the supernatant.

Assay Procedure
  • Plate Setup:

    • Add 50 µL of each PLAP standard dilution to separate wells of the 96-well plate in duplicate.

    • Add 50 µL of each sample to separate wells in duplicate.

    • Prepare a blank well containing 50 µL of Assay Buffer.

  • Reaction Initiation:

    • Add 50 µL of the freshly prepared pNPP Substrate Solution to all wells (standards, samples, and blank).

    • Mix the contents of the wells gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C (or room temperature) for 30-60 minutes. The incubation time should be consistent across all experiments and can be optimized based on the desired signal intensity. Protect the plate from light during incubation.

  • Stopping the Reaction:

    • After the incubation period, add 50 µL of 2 M NaOH Stop Solution to each well to stop the enzymatic reaction.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all standard and sample wells.

  • Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine Sample Concentration: Use the standard curve to determine the concentration of PLAP in the samples.

  • Calculate PLAP Activity: PLAP activity is typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions. The activity can be calculated using the following formula:

    Activity (U/L) = (ΔA/min) x (Total Assay Volume / Sample Volume) x (1 / Molar Extinction Coefficient of pNP) x 10⁶

    Where:

    • ΔA/min is the change in absorbance per minute.

    • The molar extinction coefficient of p-nitrophenol is 18,000 M⁻¹cm⁻¹.

Visualizations

Proposed Role of PLAP in IgG Transport

While the precise signaling pathways involving PLAP are not fully elucidated, one of the leading hypotheses is its role in the transport of maternal IgG across the placenta to the fetus. The following diagram illustrates this proposed mechanism.

PLAP_IgG_Transport cluster_maternal Maternal Bloodstream cluster_syncytiotrophoblast Syncytiotrophoblast cluster_fetal Fetal Circulation Maternal_IgG Maternal IgG PLAP PLAP (GPI-anchored) Maternal_IgG->PLAP Binding IgG_PLAP_Complex IgG-PLAP Complex PLAP->IgG_PLAP_Complex Clathrin_Vesicle Clathrin-Coated Vesicle IgG_PLAP_Complex->Clathrin_Vesicle Endocytosis Endosome Endosome Clathrin_Vesicle->Endosome IgG_Release IgG Release Endosome->IgG_Release Fetal_IgG Fetal IgG IgG_Release->Fetal_IgG Transcytosis PLAP_Assay_Workflow prep 1. Reagent & Sample Preparation plate_setup 2. Plate Setup (Standards & Samples) prep->plate_setup add_substrate 3. Add pNPP Substrate plate_setup->add_substrate incubate 4. Incubate (e.g., 37°C for 30-60 min) add_substrate->incubate stop_reaction 5. Add Stop Solution incubate->stop_reaction read_absorbance 6. Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze 7. Data Analysis read_absorbance->analyze

Application Notes and Protocols: Investigating the Role of Placental Alkaline Phosphatase (PLAP) in Stem Cell Differentiation Using ML095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Placental alkaline phosphatase (PLAP), a member of the alkaline phosphatase family, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme predominantly expressed on the cell surface. While well-known as a marker for pluripotency in embryonic stem cells, its functional role in directing stem cell fate remains an area of active investigation. As an ectonucleotidase, PLAP is capable of hydrolyzing extracellular phosphate-containing molecules, thereby modulating the concentration of signaling molecules such as adenosine triphosphate (ATP) in the cellular microenvironment. The specific inhibition of PLAP activity presents a valuable tool for elucidating its precise contribution to the complex signaling networks that govern stem cell self-renewal and differentiation.

ML095 is a potent and selective small molecule inhibitor of human PLAP. It offers a greater than 25-fold selectivity for PLAP over other alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), making it an ideal probe for studying PLAP-specific functions in cellular processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of PLAP in the differentiation of pluripotent stem cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme TargetIC50 (µM)Selectivity vs. PLAP
Placental Alkaline Phosphatase (PLAP)2.1-
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100>47-fold
Intestinal Alkaline Phosphatase (IAP)53>25-fold
Table 2: Hypothetical Effect of this compound on Lineage-Specific Marker Expression in Differentiating Human Induced Pluripotent Stem Cells (hiPSCs)
TreatmentPluripotency Marker (OCT4) (% positive cells)Ectoderm Marker (PAX6) (% positive cells)Mesoderm Marker (Brachyury) (% positive cells)Endoderm Marker (SOX17) (% positive cells)
Vehicle Control (DMSO)5 ± 245 ± 550 ± 748 ± 6
This compound (5 µM)8 ± 365 ± 825 ± 428 ± 5
This compound (10 µM)12 ± 478 ± 915 ± 318 ± 4

Note: The data presented in Table 2 is hypothetical and for illustrative purposes to guide experimental design.

Mandatory Visualization

PLAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidase AMP AMP ADP->AMP Ectonucleotidase Adenosine Adenosine AMP->Adenosine PLAP Pi Pi AMP->Pi PLAP Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor PLAP PLAP Signaling_Cascade Downstream Signaling Cascade Adenosine_Receptor->Signaling_Cascade Differentiation Stem Cell Differentiation Signaling_Cascade->Differentiation This compound This compound This compound->PLAP Inhibition

Caption: Proposed signaling pathway of PLAP in stem cell differentiation and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Plate hiPSCs induce Induce Differentiation start->induce treat Treat with this compound or Vehicle induce->treat qpcr qPCR for Lineage-Specific Genes treat->qpcr flow Flow Cytometry for Surface Markers treat->flow immuno Immunofluorescence for Protein Expression treat->immuno data Quantify and Compare Marker Expression qpcr->data flow->data immuno->data

Caption: Experimental workflow for studying the effect of this compound on stem cell differentiation.

Experimental Protocols

Protocol 1: Maintenance of Human Induced Pluripotent Stem Cells (hiPSCs)
  • Cell Culture: Culture hiPSCs on Matrigel-coated 6-well plates in mTeSR™1 medium.

  • Incubation: Maintain cells at 37°C in a 5% CO₂ incubator.

  • Media Change: Change the medium daily.

  • Passaging: Passage cells every 4-5 days using ReLeSR™ or a similar gentle cell dissociation reagent to maintain pluripotency.

Protocol 2: General Protocol for hiPSC Differentiation
  • Seeding: Plate single-cell dissociated hiPSCs onto Matrigel-coated plates at a density of 5 x 10⁴ cells/cm² in mTeSR™1 medium supplemented with 10 µM Y-27632 ROCK inhibitor for the first 24 hours.

  • Initiation of Differentiation: Once cells reach 80-90% confluency, replace the mTeSR™1 medium with a basal differentiation medium appropriate for the desired lineage (e.g., DMEM/F12 for general differentiation or specialized media for directed differentiation).

  • Lineage-Specific Induction: For directed differentiation, supplement the basal medium with appropriate growth factors and small molecules to induce ectoderm, mesoderm, or endoderm lineages.

Protocol 3: Treatment of Differentiating hiPSCs with this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

  • Working Solution Preparation: On the day of use, thaw an aliquot of the this compound stock solution and dilute it in the appropriate differentiation medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: At the initiation of differentiation (Day 0), replace the medium with the differentiation medium containing either this compound or the vehicle control.

  • Daily Treatment: Change the medium daily with fresh medium containing the respective treatments for the duration of the differentiation protocol (e.g., 5-7 days).

Protocol 4: Analysis of Lineage-Specific Marker Expression

A. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for pluripotency markers (e.g., OCT4, NANOG) and lineage-specific markers (e.g., PAX6 for ectoderm, Brachyury for mesoderm, SOX17 for endoderm). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

B. Flow Cytometry

  • Cell Dissociation: Dissociate the cells into a single-cell suspension using Accutase.

  • Staining: Stain the cells with fluorescently conjugated antibodies against cell surface markers for different lineages. For intracellular markers, fix and permeabilize the cells before antibody staining.

  • Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells for each marker using appropriate gating strategies.

C. Immunofluorescence

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against lineage-specific markers overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

The selective PLAP inhibitor this compound provides a valuable tool for dissecting the specific role of placental alkaline phosphatase in stem cell biology. The protocols outlined in these application notes offer a framework for investigating the impact of PLAP inhibition on the differentiation of pluripotent stem cells into various lineages. By systematically analyzing changes in gene and protein expression of lineage-specific markers following this compound treatment, researchers can gain crucial insights into the signaling pathways modulated by PLAP and its contribution to cell fate decisions. This knowledge will be instrumental for both fundamental stem cell research and the development of novel strategies for directed differentiation in regenerative medicine.

Troubleshooting & Optimization

Technical Support Center: Optimizing ML095 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of ML095 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective biochemical inhibitor of Placental Alkaline Phosphatase (PLAP).[1] It is a valuable tool for studying the biological functions of PLAP and for screening for more potent and specific inhibitors.

Q2: What are the known IC50 values for this compound against different alkaline phosphatases?

The inhibitory activity of this compound has been characterized against several alkaline phosphatase isozymes.

Target EnzymeIC50
Placental Alkaline Phosphatase (PLAP)2.1 µM
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100 µM
Intestinal Alkaline Phosphatase (IAP)53 µM

This data indicates that this compound is highly selective for PLAP.

Q3: What is a good starting concentration for this compound in a new experiment?

A common starting point for a new inhibitor is to use a concentration 5 to 10 times its known IC50 or Ki value. For this compound, with an IC50 of 2.1 µM for PLAP, a starting concentration in the range of 10-20 µM is recommended for biochemical assays. For cell-based assays, a wider range should be tested to account for cell permeability and other cellular factors. A good starting range for cell-based assays would be from 1 µM to 50 µM .

Q4: How should I prepare and store this compound?

It is recommended to dissolve this compound in DMSO to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in the appropriate assay buffer or cell culture medium.

Troubleshooting Guide

This guide addresses common issues that may arise when optimizing the working concentration of this compound.

Issue 1: No or low inhibition of PLAP activity observed.
Possible Cause Troubleshooting Steps
Incorrect this compound Concentration - Verify the calculations for your stock solution and working dilutions. - Perform a dose-response experiment with a wider range of this compound concentrations.
Degraded this compound - Ensure proper storage of the this compound stock solution. - Prepare a fresh stock solution from a new vial of the compound.
Inactive Enzyme - Confirm the activity of your PLAP enzyme using a positive control substrate and no inhibitor.
Assay Conditions - Ensure the pH and temperature of your assay buffer are optimal for PLAP activity. The provided biochemical assay protocol uses a pH of 9.8.[2][]
Substrate Concentration - If the substrate concentration is too high, it may outcompete the inhibitor. Try reducing the substrate concentration.
Issue 2: High background signal in the assay.
Possible Cause Troubleshooting Steps
Autofluorescence/Autoluminescence of this compound - Run a control with this compound in the assay buffer without the enzyme to check for intrinsic signal.
Contamination - Use fresh, high-quality reagents and sterile consumables.
Non-specific Binding - Include a detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer to reduce non-specific binding.
Issue 3: Inconsistent results between replicates.
Possible Cause Troubleshooting Steps
Pipetting Errors - Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete Mixing - Gently mix the assay components thoroughly after each addition.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain a humidified environment.
Cell Seeding Density (Cell-Based Assays) - Ensure a uniform cell seeding density across all wells.

Experimental Protocols

Biochemical Assay: Luminescent PLAP Inhibition Assay

This protocol is adapted from a high-throughput screening assay for PLAP inhibitors.[2][]

Materials:

  • This compound

  • Recombinant human PLAP enzyme

  • CDP-Star (chemiluminescent substrate)

  • Assay Buffer: 100 mM DEA (pH 9.8), 1.0 mM MgCl₂, 0.02 mM ZnCl₂

  • DMSO

  • 384-well white, small-volume plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO. A 10-point, 2-fold dilution series is recommended to determine the IC50.

    • Dilute the compound serial dilutions with water to a final DMSO concentration of 10%.

  • Assay Protocol:

    • Add 4 µL of the diluted this compound solutions to the wells of a 384-well plate.

    • For controls, add 4 µL of 10% DMSO (negative control) and a known PLAP inhibitor (positive control) to separate wells.

    • Add 8 µL of the PLAP working solution (diluted in assay buffer) to all wells.

    • Add 8 µL of the CDP-Star working solution (diluted in MQ water) to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Representative PLAP Inhibition Assay in Cancer Cells

This is a representative protocol for measuring the inhibition of endogenous PLAP in a cell line known to express it, such as certain ovarian or cervical cancer cell lines.

Materials:

  • This compound

  • PLAP-expressing cancer cell line (e.g., JEG-3, a choriocarcinoma cell line with high PLAP expression)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • p-Nitrophenyl phosphate (pNPP) or a suitable fluorescent/luminescent phosphatase substrate

  • Lysis buffer (e.g., RIPA buffer)

  • 96-well clear, flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the PLAP-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. It is crucial to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal working concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for this compound).

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and PLAP Activity Measurement:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a new 96-well plate.

    • Add the pNPP substrate solution to each well.

    • Incubate at 37°C and monitor the color change (for pNPP) or signal development.

    • Measure the absorbance (at 405 nm for pNPP) or fluorescence/luminescence using a plate reader.

  • Cytotoxicity Assay (Parallel Experiment):

    • It is essential to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed decrease in PLAP activity is not due to cell death.

    • Perform a parallel experiment using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same cell line and this compound concentrations.

Data Analysis:

  • Normalize the PLAP activity to the total protein concentration in each lysate to account for any differences in cell number.

  • Calculate the percent inhibition of PLAP activity for each this compound concentration compared to the vehicle control.

  • Plot the percent inhibition and cell viability against the this compound concentration to determine the optimal non-toxic working concentration.

Visualizations

Experimental_Workflow_Biochemical_Assay A Prepare this compound Serial Dilutions B Add this compound to Plate A->B C Add PLAP Enzyme B->C D Add Chemiluminescent Substrate C->D E Incubate at Room Temperature D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

Caption: Workflow for the biochemical PLAP inhibition assay.

Experimental_Workflow_Cell_Based_Assay A Seed PLAP-Expressing Cells B Treat with this compound A->B C Incubate (e.g., 24-72h) B->C D Wash and Lyse Cells C->D F Parallel Cytotoxicity Assay C->F E Measure PLAP Activity D->E G Data Analysis E->G F->G

Caption: Workflow for the cell-based PLAP inhibition assay.

Troubleshooting_Logic Start Problem: No/Low Inhibition Conc Check this compound Concentration Start->Conc Deg Check this compound Integrity Start->Deg Enz Check Enzyme Activity Start->Enz Cond Check Assay Conditions Start->Cond Sol1 Recalculate/Redo Dilutions Conc->Sol1 Sol2 Prepare Fresh Stock Deg->Sol2 Sol3 Test with Positive Control Enz->Sol3 Sol4 Optimize Buffer/Temp Cond->Sol4

Caption: Troubleshooting logic for no or low PLAP inhibition.

References

potential off-target effects of the PLAP inhibitor ML095

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of the Placental Alkaline Phosphatase (PLAP) inhibitor, ML095.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also identified by CID-25067483) is a small molecule inhibitor of Placental Alkaline Phosphatase (PLAP).[1][2] PLAP is a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphate monoesters.[1][3] While its precise biological functions are still under investigation, PLAP is highly expressed in placental tissue and is also found to be re-expressed in various cancers, making it a potential therapeutic target.[1][4][5][6]

Q2: What is the known selectivity profile of this compound?

This compound has been biochemically characterized for its inhibitory activity against PLAP and two other major alkaline phosphatase isozymes: Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The available data demonstrates that this compound is significantly more potent against PLAP compared to TNAP and IAP, indicating a good selectivity profile within the alkaline phosphatase family.

Q3: Has a comprehensive off-target screening (e.g., kinome scan) been performed for this compound?

Based on publicly available information, a broad off-target screening panel for this compound against a wide range of unrelated proteins, such as a comprehensive kinome scan, has not been reported. The primary characterization of this compound focused on its selectivity against closely related alkaline phosphatase isozymes.

Q4: What are the potential implications of PLAP inhibition in a cellular context?

Given that the definitive signaling pathways involving PLAP are not well-elucidated, the cellular consequences of its inhibition are an active area of research. Since alkaline phosphatases are involved in dephosphorylation, inhibiting PLAP could modulate signaling pathways that are regulated by phosphorylation events. In cancer cells where PLAP is aberrantly expressed, its inhibition might affect cell growth, differentiation, or survival.[4]

Q5: What are some common reasons for inconsistent results when using this compound in cell-based assays?

Inconsistent results with small molecule inhibitors like this compound can arise from several factors, including:

  • Compound Solubility and Stability: Poor solubility in aqueous assay buffers can lead to compound precipitation and inaccurate concentrations. Stability of the compound in the cell culture media over the course of the experiment is also crucial.[7][8]

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular response to the inhibitor.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to phenotypes that are not directly related to PLAP inhibition.[7]

Data Presentation

Inhibitory Activity of this compound against Alkaline Phosphatase Isozymes
Target EnzymeIC50 (µM)Selectivity vs. PLAPReference
Placental Alkaline Phosphatase (PLAP)2.1---INVALID-LINK--
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100>47-fold--INVALID-LINK--
Intestinal Alkaline Phosphatase (IAP)53~25-fold--INVALID-LINK--

Troubleshooting Guides

Issue 1: Unexpected or Off-Target Cellular Phenotypes

Question: I am observing a cellular phenotype that is not consistent with the known or expected function of PLAP. Could this be an off-target effect of this compound?

Possible Cause Suggested Solution
Inhibitor concentration is too high, leading to off-target inhibition. Perform a dose-response experiment to determine the minimal effective concentration that elicits the on-target phenotype. Use concentrations as close to the PLAP IC50 as possible for cellular assays.[7]
The observed phenotype is due to inhibition of another protein. Use a structurally unrelated PLAP inhibitor as a control. If the phenotype is not replicated, it suggests an off-target effect specific to this compound's chemical scaffold.
The cellular model has unknown dependencies on pathways affected by off-targets. Characterize the expression of other alkaline phosphatases (TNAP, IAP) in your cell model. Consider using a cell line with a knockout of the intended target (PLAP) to confirm that the inhibitor's effect is target-dependent.
Issue 2: Poor or No Inhibitory Effect in Cellular Assays

Question: this compound shows good potency in biochemical assays, but I am not observing a significant effect in my cell-based experiments. What could be the issue?

Possible Cause Suggested Solution
Poor cell permeability of this compound. While not explicitly documented, poor membrane permeability can limit the intracellular concentration of the inhibitor. Assess target engagement in intact cells using methods like the Cellular Thermal Shift Assay (CETSA).
Compound instability or degradation in cell culture media. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[8]
Low expression or activity of PLAP in the chosen cell line. Confirm the expression of PLAP in your cell line at the protein level (e.g., by Western blot or flow cytometry).

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer to avoid precipitation in assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm (optional)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of PBS to achieve a range of final this compound concentrations.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Visually inspect the wells for any signs of precipitation.

  • (Optional) Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Validating On-Target Engagement in Cells using Western Blot

Objective: To determine if this compound treatment leads to the accumulation of a phosphorylated substrate of PLAP, confirming on-target activity.

Materials:

  • Cells expressing PLAP

  • This compound

  • Appropriate cell lysis buffer

  • Phospho-specific antibody for a known or putative PLAP substrate

  • Total protein antibody for the substrate (loading control)

  • Secondary antibodies and detection reagents for Western blotting

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with a range of this compound concentrations (and a vehicle control) for a specified time.

  • Lyse the cells and quantify total protein concentration.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Probe the membrane with the phospho-specific antibody and the total protein antibody.

  • An increase in the phosphorylated form of the substrate with increasing this compound concentration would indicate on-target inhibition of PLAP's phosphatase activity.

Visualizations

PLAP_Signaling_Hypothesis Hypothetical PLAP Signaling and Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PLAP PLAP Substrate Substrate (S) PLAP->Substrate PhosphoSubstrate Phosphorylated Substrate (pS) PhosphoSubstrate->PLAP Dephosphorylation DownstreamSignal Downstream Signaling Substrate->DownstreamSignal Inhibition of Downstream Signal This compound This compound This compound->PLAP Inhibition

Caption: Hypothetical signaling pathway of PLAP and its inhibition by this compound.

Off_Target_Troubleshooting Troubleshooting Off-Target Effects Workflow Start Unexpected Cellular Phenotype Observed DoseResponse Perform Dose-Response with this compound Start->DoseResponse ConcentrationCheck Is effect only at high concentrations? DoseResponse->ConcentrationCheck OrthogonalInhibitor Test with Structurally Unrelated PLAP Inhibitor ConcentrationCheck->OrthogonalInhibitor No OffTarget High Likelihood of Off-Target Effect ConcentrationCheck->OffTarget Yes PhenotypeCheck Is phenotype replicated? OrthogonalInhibitor->PhenotypeCheck TargetKnockout Use PLAP Knockout/ Knockdown Cells PhenotypeCheck->TargetKnockout Yes PhenotypeCheck->OffTarget No PhenotypeKO Is phenotype present in KO/KD? TargetKnockout->PhenotypeKO PhenotypeKO->OffTarget Yes OnTarget Phenotype Likely On-Target PhenotypeKO->OnTarget No

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in ML095 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML095 in placental alkaline phosphatase (PLAP) inhibition assays. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (PubChem CID: 25067483) is a potent and selective biochemical inhibitor of placental alkaline phosphatase (PLAP).[1][2][3] PLAP is a membrane-bound glycoprotein enzyme primarily expressed in the placenta and is often re-expressed in various cancers, making it a target of interest in diagnostics and therapeutics.[4][5]

Q2: What is the mechanism of action of this compound?

This compound acts as an inhibitor of the enzymatic activity of PLAP. The precise mode of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the publicly available literature.

Q3: What is the IC50 of this compound against PLAP?

The reported half-maximal inhibitory concentration (IC50) of this compound against placental alkaline phosphatase (PLAP) is approximately 3.7 µM (or 4,240 nM).[1][6]

Q4: How selective is this compound for PLAP over other alkaline phosphatase isozymes?

This compound exhibits high selectivity for PLAP. Its IC50 values against other major alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), are greater than 100 µM.[1][6]

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] When preparing working solutions, it is advisable to make fresh dilutions from the stock in the appropriate assay buffer. Recent studies suggest that DMSO can impact protein stability and ligand binding, so it is crucial to maintain a consistent and low final DMSO concentration across all assay wells.[7][8]

Q6: What is the known stability of this compound in experimental conditions?

While specific stability data in various aqueous buffers is limited, as a general practice for small molecules, it is recommended to prepare fresh working solutions for each experiment to minimize degradation. Stock solutions in DMSO are generally stable for extended periods when stored properly at low temperatures.[3]

Quantitative Data Summary

For easy reference and comparison, the key quantitative data for this compound is summarized in the table below.

ParameterValueNotes
PubChem CID 25067483
Target Placental Alkaline Phosphatase (PLAP)
IC50 vs. PLAP 3.7 µM (4,240 nM)[1][6]
IC50 vs. TNAP > 100 µMHigh selectivity over Tissue-Nonspecific Alkaline Phosphatase[1][6]
IC50 vs. IAP > 100 µMHigh selectivity over Intestinal Alkaline Phosphatase[1][6]
Solubility 10 mg/mL in DMSO[1]
Storage Stock solutions at -20°C or -80°C[3]

Experimental Protocols

A detailed protocol for a standard chemiluminescent PLAP inhibition assay using this compound is provided below.

Materials and Reagents
  • This compound (PubChem CID: 25067483)

  • Recombinant human placental alkaline phosphatase (PLAP)

  • Chemiluminescent substrate (e.g., CDP-Star®)

  • Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂[2]

  • DMSO (analytical grade)

  • White, opaque 96-well or 384-well microplates suitable for luminescence measurements

  • Luminometer

Experimental Workflow Diagram

G Experimental Workflow for this compound PLAP Inhibition Assay prep Prepare Reagents (Assay Buffer, this compound dilutions, PLAP, Substrate) plate Plate this compound Dilutions and Controls (Vehicle, No Enzyme) prep->plate add_plap Add PLAP Enzyme Solution plate->add_plap incubate1 Pre-incubate this compound and PLAP add_plap->incubate1 add_sub Add Chemiluminescent Substrate incubate1->add_sub incubate2 Incubate for Signal Development add_sub->incubate2 read Measure Luminescence incubate2->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: A streamlined workflow for performing a PLAP inhibition assay with this compound.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and allow it to equilibrate to room temperature.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

    • Prepare a working solution of PLAP in Assay Buffer. The optimal concentration should be determined empirically but should result in a robust signal within the linear range of the assay.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add the serially diluted this compound solutions to the appropriate wells of the microplate.

    • Include vehicle control wells containing Assay Buffer with the same final DMSO concentration as the compound wells.

    • Include a "no enzyme" control well containing only Assay Buffer and substrate to determine the background signal.

  • Enzyme Addition and Pre-incubation:

    • Add the PLAP working solution to all wells except the "no enzyme" control.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Initiate the enzymatic reaction by adding the chemiluminescent substrate to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Troubleshooting Guide

Unexpected results can arise from various factors. This guide addresses common issues encountered in this compound inhibition assays.

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal 1. Contaminated reagents or buffer. 2. Substrate instability or auto-luminescence. 3. Insufficient blocking of the microplate.1. Use fresh, high-purity reagents and water. Filter-sterilize the assay buffer. 2. Prepare the substrate solution immediately before use. Consult the manufacturer's guide for substrate stability. 3. While not always necessary for biochemical assays, if using antibody-based detection, ensure proper blocking steps.[9]
Low or No Signal 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation. 4. Instrument settings are not optimal.1. Ensure proper storage and handling of the PLAP enzyme. Test enzyme activity with a positive control. 2. Verify the pH of the assay buffer (pH 9.8 is optimal for PLAP). 3. Use freshly prepared substrate. 4. Optimize the luminometer's gain and integration time settings.
Inconsistent Results (High Well-to-Well Variability) 1. Pipetting errors. 2. Incomplete mixing of reagents in wells. 3. Temperature gradients across the plate. 4. Edge effects due to evaporation.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Allow the plate and reagents to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. 4. Use a plate sealer during incubations and avoid using the outer wells of the plate.
IC50 Value Significantly Different from Expected 1. Incorrect concentration of this compound stock solution. 2. Inaccurate serial dilutions. 3. Different assay conditions (e.g., enzyme or substrate concentration, incubation time). 4. This compound precipitation due to low solubility in the assay buffer.1. Verify the weighing and dissolution of the this compound powder. 2. Review dilution calculations and pipetting technique. 3. Ensure that your assay conditions are consistent with the reference protocol. IC50 values are highly dependent on assay parameters. 4. Check for any visible precipitate in the wells. Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to inhibit the enzyme.
Unexpected Dose-Response Curve Shape (e.g., steep or shallow slope) 1. This compound may be a tight-binding inhibitor. 2. Compound aggregation at higher concentrations. 3. Off-target effects or complex inhibition kinetics.1. If tight-binding inhibition is suspected, the IC50 will be dependent on the enzyme concentration. Consider using lower enzyme concentrations.[10] 2. Visually inspect the wells with higher compound concentrations for precipitation. 3. Further mechanistic studies may be required to elucidate the mode of inhibition.

PLAP Signaling and Function

The precise biological functions of PLAP are still under investigation. It is known to be a homodimeric, membrane-anchored enzyme that hydrolyzes phosphate monoesters.[4][11] Its re-expression in various cancers suggests a role in tumor development.

Simplified PLAP Function Diagram

G Simplified Representation of PLAP Function cluster_membrane Cell Membrane plap PLAP Enzyme product Dephosphorylated Product plap->product pi Inorganic Phosphate (Pi) plap->pi substrate Phosphate-Containing Substrate substrate->plap Hydrolysis downstream Downstream Cellular Effects (e.g., signaling, proliferation) product->downstream pi->downstream This compound This compound Inhibitor This compound->plap Inhibition

References

Technical Support Center: Minimizing Experimental Variability with ML095

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when using the placental alkaline phosphatase (PLAP) inhibitor, ML095.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of placental alkaline phosphatase (PLAP).[1] PLAP is a hydrolase enzyme that removes phosphate groups from various molecules.[1] this compound acts as a biochemical inhibitor of PLAP, enabling researchers to investigate the biological functions and natural substrates of this enzyme.[2][3]

Q2: I'm observing inconsistent results in my PLAP inhibition assays with this compound. What are the common sources of variability?

A2: Variability in enzyme inhibition assays can stem from several factors. These include inconsistencies in temperature and pH, which can significantly affect enzyme activity.[4][5] Pipetting errors, improper solution preparation, and repeated freeze-thaw cycles of this compound or the enzyme can also lead to variable results.[2][6] Additionally, factors inherent to the assay itself, such as substrate concentration relative to the Michaelis constant (Km) and the percentage of product conversion, can influence the measured IC50 values.[7]

Q3: My this compound solution appears cloudy or precipitated. How can I ensure it is properly dissolved?

A3: this compound solubility can be a critical factor. For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used. If you encounter solubility issues, gentle heating and/or sonication can help dissolve the compound.[2] It is crucial to visually inspect the solution for any particulates before use.

Q4: How should I store my this compound stock solutions to maintain their stability?

A4: To prevent degradation and maintain the activity of this compound, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to avoid repeated freeze-thaw cycles.[2] Solutions should be stored in sealed containers, protected from moisture and light.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

This guide provides a systematic approach to troubleshooting inconsistent IC50 values in your PLAP inhibition assays.

Troubleshooting Workflow for Inconsistent IC50 Values

A Inconsistent IC50 Values Observed B Verify Solution Preparation and Storage A->B Start Here C Review Assay Protocol and Conditions B->C If solutions are OK D Check Instrument Settings and Calibration C->D If protocol is consistent E Analyze Data Processing and Curve Fitting D->E If instrument is calibrated A Prepare Reagents: - this compound dilutions - PLAP enzyme solution - Substrate solution B Dispense this compound and Controls into Microplate A->B C Add PLAP Enzyme Solution B->C D Add Substrate Solution to Initiate Reaction C->D E Incubate at Room Temperature D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G cluster_0 PLAP Enzymatic Reaction cluster_1 Inhibition Substrate (Phosphomonoester) Substrate (Phosphomonoester) PLAP PLAP Substrate (Phosphomonoester)->PLAP Binds to Product (Alcohol) Product (Alcohol) PLAP->Product (Alcohol) Produces Inorganic Phosphate Inorganic Phosphate PLAP->Inorganic Phosphate Produces This compound This compound This compound->PLAP Inhibits

References

addressing ML095 precipitation issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP), in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound (also known as CID-25067483) is a potent and selective biochemical inhibitor of Placental Alkaline Phosphatase (PLAP). It is a valuable research tool for investigating the biological functions and natural substrates of human PLAP.[1][2][3]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits significant selectivity for PLAP over other alkaline phosphatase isozymes. The half-maximal inhibitory concentrations (IC50) are as follows:

IsozymeIC50 Value
Placental Alkaline Phosphatase (PLAP)2.1 µM
Tissue-Nonspecific Alkaline Phosphatase (TNAP)>100 µM
Intestinal Alkaline Phosphatase (IAP)53 µM

This demonstrates a greater than 25-fold selectivity for PLAP over TNAP and IAP.[2][4]

Q3: What are the known solubility characteristics of this compound?

A3: The hydrochloride salt of this compound has reported aqueous solubility. One supplier indicates solubility in water at 5 mg/mL.[4][5] For in vivo studies, it has been successfully formulated at concentrations of ≥ 2.08 mg/mL (7.36 mM) in various vehicles, including those containing DMSO, PEG300, Tween-80, and saline.[1] It is also soluble in DMSO at concentrations of at least 10 mg/mL.[2]

Q4: How should this compound stock solutions be prepared and stored?

A4: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1]

Troubleshooting Guide: Addressing this compound Precipitation in Experimental Buffers

Issue: I've diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris, or cell culture medium) and I observe precipitation.

This is a common challenge encountered with small molecule inhibitors that have moderate aqueous solubility. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution.

Potential Causes and Recommended Solutions
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit under the specific experimental conditions (pH, ionic strength, temperature).- Determine the Maximum Soluble Concentration: Perform a serial dilution of your this compound stock in the experimental buffer and visually inspect for precipitation. The highest concentration that remains clear is your maximum working concentration. - Reduce the Final Concentration: If possible, lower the final concentration of this compound in your assay.
Final DMSO Concentration is Too Low While high concentrations of DMSO can be toxic to cells, a certain percentage is often necessary to maintain the solubility of hydrophobic compounds in aqueous solutions.- Optimize Final DMSO Concentration: Aim for a final DMSO concentration between 0.1% and 0.5% in your final assay volume. This range is generally well-tolerated by most cell lines. Note that some assays may be sensitive to higher DMSO concentrations.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can create localized high concentrations of the compound, leading to immediate precipitation.- Use Serial Dilutions: Instead of a single dilution step, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in your experimental buffer, then add this intermediate dilution to the final assay volume. - Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed (if applicable) experimental buffer while gently vortexing or swirling to ensure rapid and uniform dispersion.
Buffer Composition and pH The solubility of a compound can be influenced by the pH and ionic strength of the buffer.- pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is not available, you can empirically test a range of pH values for your buffer to see if it improves solubility. - Consider Buffer Type: If precipitation persists in PBS, consider trying a different buffer system like Tris or HEPES.
Temperature Effects The solubility of many compounds is temperature-dependent.- Use Pre-warmed Buffers: For cell-based assays, always use media and buffers that have been pre-warmed to 37°C before adding the this compound stock solution.
Presence of Other Components Components in complex media, such as high concentrations of salts or proteins, can sometimes affect compound solubility.- Test in Simpler Buffers: If you encounter precipitation in complex cell culture media, first test the solubility of this compound in a simpler buffer like PBS to isolate the cause.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a series of clear microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your target experimental buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 0.5%).

  • Include a "buffer + DMSO" only control.

  • Vortex each tube gently.

  • Incubate the tubes at the intended experimental temperature (e.g., room temperature or 37°C) for 30 minutes.

  • Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains completely clear is the maximum soluble concentration under these conditions.

Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • To achieve a final concentration of 10 µM this compound with 0.1% DMSO, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM intermediate solution.

  • Gently vortex the intermediate dilution.

  • Add the required volume of the intermediate dilution to your final culture volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate.

  • Gently mix the final solution in the plate.

  • Visually confirm the absence of precipitation under a microscope before proceeding with your experiment.

Visualizations

Placental Alkaline Phosphatase (PLAP) Function

Placental Alkaline Phosphatase (PLAP) is a membrane-bound enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. Its primary function is dephosphorylation, which can impact various cellular processes by modulating the phosphorylation state of different substrates. The precise signaling pathways downstream of PLAP are not fully elucidated.

PLAP_Function General Function of Placental Alkaline Phosphatase (PLAP) cluster_membrane Cell Membrane PLAP PLAP (Membrane-Bound Dimer) Dephosphorylated_Substrate Dephosphorylated Substrate PLAP->Dephosphorylated_Substrate Dephosphorylation Pi Inorganic Phosphate (Pi) PLAP->Pi Phosphorylated_Substrate Phosphorylated Substrate (e.g., Protein, Nucleotide) Phosphorylated_Substrate->PLAP Substrate Binding Downstream_Effects Modulation of Downstream Signaling and Cellular Processes Dephosphorylated_Substrate->Downstream_Effects This compound This compound (Inhibitor) This compound->PLAP Inhibition

Caption: General function of Placental Alkaline Phosphatase (PLAP) and its inhibition by this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in experimental buffers.

Troubleshooting_Workflow Workflow for Troubleshooting this compound Precipitation start Start: This compound Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Reduce final concentration and re-test check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration optimal (0.1% - 0.5%)? check_concentration->check_dmso No resolved Issue Resolved reduce_concentration->resolved adjust_dmso Adjust DMSO concentration and re-test check_dmso->adjust_dmso No check_dilution Was a rapid, single-step dilution performed? check_dmso->check_dilution Yes adjust_dmso->resolved serial_dilution Use serial dilution and gentle mixing check_dilution->serial_dilution Yes check_buffer Consider buffer composition: - Test alternative pH - Try different buffer system (e.g., Tris, HEPES) check_dilution->check_buffer No serial_dilution->resolved check_buffer->resolved

Caption: A step-by-step workflow for addressing precipitation issues with this compound.

References

determining the optimal incubation time for ML095 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for ML095 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in a new cell line?

A1: For a new cell line, we recommend starting with a dose-response experiment to determine the optimal concentration, followed by a time-course experiment to establish the optimal incubation time. A suggested starting concentration range for this compound is 1 µM to 50 µM. For the initial time-course experiment, we suggest testing incubation times of 6, 12, 24, and 48 hours.

Q2: How do I design an experiment to determine the optimal incubation time for this compound?

A2: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the point at which the desired effect is maximized without inducing significant off-target effects or cytotoxicity.

Q3: What are the key parameters to consider when interpreting the results of a time-course experiment?

A3: When interpreting your results, consider the following:

  • Efficacy: At what time point is the desired biological effect (e.g., inhibition of alkaline phosphatase activity, downstream signaling changes, or a phenotypic outcome) most pronounced?

  • Cell Viability: Is there a decrease in cell viability at later time points, suggesting cytotoxicity? It is crucial to distinguish the specific inhibitory effects of this compound from general cellular toxicity.[1]

  • Mechanism of Action: Consider the known mechanism of this compound as an alkaline phosphatase inhibitor.[2] The optimal time should correlate with a significant reduction in the activity of its target enzymes (PLAP, TNAP, IAP).

Troubleshooting Guide

Issue 1: I am not observing any significant effect of this compound at any of the tested incubation times.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound used may be too low for your specific cell line or experimental conditions.

    • Solution: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 100 µM) at a fixed, long incubation time (e.g., 48 hours) to determine the EC50 (half-maximal effective concentration).

  • Possible Cause 2: Insufficient Incubation Time. The biological effect you are measuring may require a longer duration to become apparent.

    • Solution: Extend the incubation times in your time-course experiment (e.g., up to 72 or 96 hours), ensuring you monitor cell viability at these later time points.

  • Possible Cause 3: Low Target Expression. The target alkaline phosphatases (PLAP, TNAP, or IAP) may not be expressed at sufficient levels in your cell model.

    • Solution: Confirm the expression of the target enzymes in your cells using techniques such as Western blot, qPCR, or immunofluorescence.

Issue 2: I am observing high levels of cell death at all incubation times.

  • Possible Cause 1: this compound Concentration is Too High. The concentration of this compound may be causing cytotoxicity.

    • Solution: Reduce the concentration of this compound used in your experiments. Refer to your dose-response data to select a concentration that is effective but not overly toxic.

  • Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells.

    • Solution: Ensure the final solvent concentration is below the tolerance level for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments to assess solvent toxicity.

Issue 3: The results of my time-course experiment are inconsistent between replicates.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variability in the results.

    • Solution: Ensure a homogenous cell suspension and careful pipetting when seeding cells. Allow cells to adhere and stabilize for 24 hours before starting the treatment.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Hypothetical Time-Course and Dose-Response Data for this compound Treatment on 'Cell Line X'

This table summarizes the results from a typical experiment to determine the optimal incubation time and concentration for this compound. The data represents the percentage of alkaline phosphatase (AP) inhibition and cell viability.

This compound Concentration (µM)Incubation Time (hours)AP Inhibition (%)Cell Viability (%)
12415.298.5
102448.795.1
252485.392.3
502492.188.6
25635.899.2
251262.497.8
254889.585.4
257290.175.2

From this data, an optimal incubation time for 25 µM this compound would be 24 hours, as it provides high AP inhibition with minimal impact on cell viability.

Experimental Protocols

Protocol: Determining Optimal Incubation Time using an ATP-Based Luminescence Viability Assay

This protocol outlines a method for conducting a time-course experiment with this compound and assessing cell viability.[3]

  • Cell Seeding:

    • Culture and harvest cells in their logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • From the stock solution, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement (ATP Assay):

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average luminescence for each treatment group and the vehicle control.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the incubation time for each concentration of this compound to determine the optimal incubation period.

Visualizations

G cluster_0 Cell Membrane PLAP PLAP Product Product (p-NP) PLAP->Product Substrate Extracellular Substrate (p-NPP) Substrate->PLAP dephosphorylation Downstream Downstream Signaling Product->Downstream This compound This compound This compound->PLAP inhibition

Caption: Hypothetical signaling pathway of this compound inhibiting Placental Alkaline Phosphatase (PLAP).

G A 1. Cell Seeding (96-well plate) B 2. Dose-Response Experiment (Varying this compound concentrations, fixed time) A->B C 3. Determine EC50 B->C D 4. Time-Course Experiment (Fixed this compound concentration at EC50, varying incubation times) C->D E 5. Measure Endpoint (e.g., AP activity, Cell Viability) D->E F 6. Data Analysis E->F G 7. Determine Optimal Incubation Time F->G

Caption: Experimental workflow for determining the optimal incubation time for this compound.

References

quality control measures for ML095 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the quality control, handling, and troubleshooting of ML095 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent is critical for the solubility and stability of this compound.[1][2] While specific solubility data for this compound is not available, a common solvent for many small molecules is dimethyl sulfoxide (DMSO).[2] It is crucial to consult the manufacturer's certificate of analysis or relevant literature for any specific solvent recommendations. The adage "like dissolves like" is a useful guiding principle.[1]

Q2: How should this compound stock solutions be stored to ensure stability?

A2: Proper storage is essential to maintain the integrity of this compound stock solutions.[1] General best practices include:

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage to minimize degradation.

  • Light: Protect from light by using amber vials or by wrapping vials in foil, especially if the compound is light-sensitive.[1]

  • Container: Use glass vials with screw caps that have a Teflon disc to form a tight seal, which minimizes solvent evaporation.[3] Polypropylene tubes may be unsuitable for long-term storage due to solvent loss.[3]

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[1]

Q3: How many times can I freeze-thaw an aliquot of this compound stock solution?

A3: It is recommended to minimize freeze-thaw cycles as they can lead to compound degradation. Prepare small, single-use aliquots of your stock solution to avoid repeated temperature changes. If repeated use from a single vial is necessary, warm the vial to ambient temperature before opening to prevent condensation of atmospheric water into the solution.[3]

Troubleshooting Guide

Issue 1: My this compound stock solution has precipitated.

Possible Cause Troubleshooting Step
Low Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent.
Action: Gently warm the solution in a water bath (not exceeding 37°C) and vortex to try and redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a lower concentration.
Improper Storage The stock solution may have been stored at an inappropriate temperature, leading to precipitation.
Action: Review the storage conditions and ensure they align with the manufacturer's recommendations.
Solvent Evaporation Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.[3]
Action: Use vials with Teflon-lined screw caps for long-term storage.[3]

Issue 2: this compound is not showing the expected biological activity.

Possible Cause Troubleshooting Step
Compound Degradation This compound may have degraded due to improper handling or storage (e.g., exposure to light, frequent freeze-thaw cycles).[1]
Action: Prepare a fresh stock solution from a new batch of solid compound. Perform a quality control check, such as HPLC or LC-MS, to assess the purity and integrity of the compound.
Incorrect Concentration The actual concentration of the stock solution may be different from the calculated concentration due to weighing errors or solvent evaporation.
Action: Use a calibrated balance for weighing the compound. Consider performing a concentration determination using a suitable analytical method.
Solvent Effects The solvent used to dissolve this compound may be interfering with the biological assay.[1]
Action: Run a solvent control in your experiment to assess any background effects.

Quality Control Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of an this compound stock solution.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the this compound stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 10 µM).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol provides a general method to confirm the identity of this compound in a stock solution.

Methodology:

  • Sample Preparation: Dilute the this compound stock solution as described for HPLC analysis.

  • LC-MS System:

    • LC System: Use the same LC conditions as described for the HPLC protocol.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive or negative ion mode, depending on the chemical nature of this compound.

    • Scan Range: A mass range that includes the expected molecular weight of this compound.

  • Analysis:

    • Inject the sample.

    • Confirm the presence of this compound by identifying the peak in the chromatogram with the correct mass-to-charge ratio (m/z) in the corresponding mass spectrum.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to This compound This compound This compound->Kinase1 Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase 1.

G cluster_1 This compound Stock Solution QC Workflow Start Prepare this compound Stock Solution VisualInspection Visual Inspection (Clarity, Color) Start->VisualInspection PurityCheck Purity Check (HPLC) VisualInspection->PurityCheck IdentityCheck Identity Confirmation (LC-MS) PurityCheck->IdentityCheck ConcentrationCheck Concentration Determination IdentityCheck->ConcentrationCheck Decision Pass QC? ConcentrationCheck->Decision Pass QC Pass: Store Aliquots at -80°C Fail QC Fail: Discard and Reprepare Decision->Pass Yes Decision->Fail No

Caption: Experimental workflow for quality control of this compound stock solutions.

G cluster_2 Troubleshooting Logic for Inactive this compound Start Experiment Shows No this compound Activity CheckStock Check Stock Solution (Age, Storage) Start->CheckStock IsOld Is Stock Old or Improperly Stored? CheckStock->IsOld PrepareNew Prepare Fresh Stock Solution IsOld->PrepareNew Yes CheckProtocol Review Experimental Protocol IsOld->CheckProtocol No RunQC Run QC on New Stock (HPLC, LC-MS) PrepareNew->RunQC RerunExp Rerun Experiment with QC-passed Stock RunQC->RerunExp CheckProtocol->RerunExp

References

Validation & Comparative

A Comparative Guide to Alkaline Phosphatase Inhibitors: ML095 versus Sodium Orthovanadate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two common alkaline phosphatase (ALP) inhibitors: ML095 and sodium orthovanadate. The information presented is curated to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on quantitative data, experimental methodologies, and the inhibitors' effects on cellular signaling.

Introduction to Alkaline Phosphatase and its Inhibition

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are involved in various physiological processes, and their dysregulation is implicated in several diseases. The inhibition of ALP is a critical tool for studying its biological functions and for therapeutic development. This guide focuses on two inhibitors with distinct properties: this compound, a selective inhibitor of a specific ALP isozyme, and sodium orthovanadate, a broad-spectrum phosphatase inhibitor.

At a Glance: this compound vs. Sodium Orthovanadate

FeatureThis compoundSodium Orthovanadate
Target Specificity Highly selective for Placental Alkaline Phosphatase (PLAP)[1].Broad-spectrum inhibitor of protein tyrosine phosphatases, alkaline phosphatases, and ATPases[2][3].
Mechanism of Action Biochemical inhibitor of PLAP[1].Competitive inhibitor, acts as a phosphate analog[2][3][4].
Potency (IC50/Ki) PLAP: IC50 = 2.1 µM - 3.7 µM[1]Alkaline Phosphatase: Ki < 1 µM; IC50 ≈ 10 µM[5]
Selectivity >25-fold selectivity over TNAP and IAP (IC50 > 100 µM)[1].Non-selective, inhibits a wide range of phosphatases[2][3][4].
Activation Required NoYes, requires depolymerization for maximal activity[2].
Cellular Effects Inhibition of PLAP-mediated processes.Broad effects on multiple signaling pathways due to non-specific phosphatase inhibition[6].

In-Depth Comparison

This compound: A Selective Placental Alkaline Phosphatase (PLAP) Inhibitor

This compound has emerged as a valuable research tool due to its high specificity for placental alkaline phosphatase (PLAP), an enzyme expressed at high levels during pregnancy and in various cancers[1][7].

Mechanism of Action and Specificity: this compound is a potent and selective biochemical inhibitor of PLAP[1]. Its selectivity is a key advantage, allowing researchers to probe the specific functions of PLAP without confounding effects from the inhibition of other ALP isozymes like tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP)[1].

Signaling Pathways: The precise downstream signaling pathways regulated by PLAP are still under investigation. However, PLAP is known to be a membrane-bound enzyme, and its inhibition by this compound can be used to explore its role in cell growth, differentiation, and tumorigenesis[8][9][10].

Sodium Orthovanadate: A Broad-Spectrum Phosphatase Inhibitor

Sodium orthovanadate is a widely used, classical phosphatase inhibitor. Its utility stems from its broad-spectrum activity, but this is also its main limitation when studying specific enzymes.

Mechanism of Action and Specificity: Sodium orthovanadate acts as a competitive inhibitor by mimicking the phosphate group and binding to the active site of phosphatases[2][3][4]. It is not specific for alkaline phosphatase and will inhibit a wide range of protein tyrosine phosphatases and ATPases[2][3].

Signaling Pathways: Due to its broad-spectrum nature, sodium orthovanadate can impact numerous signaling pathways. For instance, its inhibition of protein tyrosine phosphatases can lead to increased phosphorylation of signaling proteins, affecting pathways such as the insulin signaling and MAPK pathways. It has also been shown to display anti-inflammatory action by suppressing AKT-IKKβ signaling[6]. When interpreting data from experiments using sodium orthovanadate, it is crucial to consider its pleiotropic effects.

Experimental Protocols

General Alkaline Phosphatase Activity Assay (Colorimetric)

This protocol can be adapted for screening and characterizing inhibitors of alkaline phosphatase.

Principle: The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation is directly proportional to the ALP activity and can be measured spectrophotometrically at 405 nm.

Materials:

  • Alkaline phosphatase enzyme (e.g., calf intestinal or human placental)

  • pNPP substrate solution

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Inhibitor solutions (this compound or activated sodium orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound or activated sodium orthovanadate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • Assay Buffer

    • Inhibitor solution (or vehicle control)

    • Alkaline phosphatase enzyme solution

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Activation of Sodium Orthovanadate

For maximal inhibitory activity, sodium orthovanadate must be depolymerized.

Procedure:

  • Prepare a 100 mM solution of sodium orthovanadate in water.

  • Adjust the pH of the solution to 10.0 using 1N NaOH. The solution will turn yellow.

  • Boil the solution until it becomes colorless.

  • Cool to room temperature.

  • Readjust the pH to 10.0 with 1N HCl.

  • Repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0.

  • Store the activated sodium orthovanadate solution in aliquots at -20°C[2].

Visualizing Experimental Concepts

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound or Activated Na3VO4) mix_reagents Mix Enzyme and Inhibitor in 96-well plate prep_inhibitor->mix_reagents prep_enzyme Prepare Alkaline Phosphatase Solution prep_enzyme->mix_reagents prep_substrate Prepare pNPP Substrate Solution add_substrate Add pNPP Substrate prep_substrate->add_substrate pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (405 nm) (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Workflow for ALP inhibitor screening.

signaling_pathway cluster_this compound This compound Action cluster_vanadate Sodium Orthovanadate Action This compound This compound PLAP Placental Alkaline Phosphatase (PLAP) This compound->PLAP Inhibits Downstream Specific Downstream Signaling (Under Investigation) PLAP->Downstream Regulates Vanadate Sodium Orthovanadate PTPs Protein Tyrosine Phosphatases (PTPs) Vanadate->PTPs Inhibits ALP Alkaline Phosphatases (PLAP, TNAP, IAP, etc.) Vanadate->ALP Inhibits ATPases ATPases Vanadate->ATPases Inhibits Broad_Effects Broad Cellular Effects (e.g., Insulin Signaling, MAPK pathway) PTPs->Broad_Effects Impacts ALP->Broad_Effects Impacts ATPases->Broad_Effects Impacts

Inhibitor specificity comparison.

Conclusion

The choice between this compound and sodium orthovanadate as an alkaline phosphatase inhibitor is highly dependent on the specific research question.

  • This compound is the ideal choice for studies focused on the specific roles of placental alkaline phosphatase (PLAP) , offering high selectivity and minimizing off-target effects.

  • Sodium orthovanadate is a potent, broad-spectrum phosphatase inhibitor suitable for studies where general phosphatase inhibition is desired. However, researchers must be cautious in attributing observed effects solely to the inhibition of alkaline phosphatase due to its lack of specificity.

This guide provides a foundational understanding to aid in the selection and application of these inhibitors. For optimal results, it is recommended to consult the primary literature for detailed experimental conditions and further insights into the biological activities of these compounds.

References

validating ML095's specificity against other phosphatase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical inhibitor ML095 against other human alkaline phosphatase enzymes. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for studies requiring selective inhibition of Placental Alkaline Phosphatase (PLAP).

Executive Summary

This compound is a potent and selective inhibitor of human Placental Alkaline Phosphatase (PLAP). Experimental data demonstrates that this compound has a significantly higher affinity for PLAP compared to other closely related alkaline phosphatase isozymes, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). This high degree of selectivity makes this compound a valuable tool for investigating the specific biological functions of PLAP, which are currently not well understood.

Data Presentation: this compound Specificity Profile

The inhibitory activity of this compound against various human alkaline phosphatases is summarized in the table below. The data clearly illustrates the selectivity of this compound for PLAP.

Enzyme TargetCommon NameThis compound IC50 (µM)Selectivity vs. PLAP
Placental Alkaline PhosphatasePLAP3.7 - 4.24-
Tissue-Nonspecific Alkaline PhosphataseTNAP> 100> 23-fold
Intestinal Alkaline PhosphataseIAP> 100> 23-fold

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a higher potency.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound against a panel of phosphatase enzymes. This protocol is based on established biochemical assay principles.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various phosphatase enzymes.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human phosphatase enzymes (PLAP, TNAP, IAP, etc.)

  • Assay Buffer (e.g., 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂)

  • Phosphatase substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a chemiluminescent substrate like CDP-Star®)

  • 96-well microplates

  • Microplate reader (spectrophotometer or luminometer)

  • DMSO (for control wells)

Procedure:

  • Enzyme Preparation: Prepare working solutions of each phosphatase enzyme in the assay buffer to a final concentration that yields a robust and linear reaction rate over the desired time course.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the 100-200 µM range, followed by 2- or 3-fold serial dilutions.

  • Assay Setup:

    • Add a small volume of the diluted this compound solutions to the wells of a 96-well plate.

    • Include control wells containing only DMSO (vehicle control, representing 0% inhibition) and wells with no enzyme (background control).

    • Add the prepared enzyme solutions to all wells except the background controls.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the phosphatase substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • For a colorimetric substrate like pNPP, the reaction is typically stopped after a fixed time by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm.

    • For a continuous luminescent assay with a substrate like CDP-Star®, the luminescence is measured kinetically over time.

  • Data Analysis:

    • Subtract the background readings from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway of PLAP

The precise signaling pathway of PLAP is not yet fully elucidated. However, its primary known function is the dephosphorylation of various substrates at the cell surface.

PLAP_Function cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phosphorylated Substrate Phosphorylated Substrate PLAP PLAP Phosphorylated Substrate->PLAP Binds to active site Dephosphorylated Substrate Dephosphorylated Substrate PLAP->Dephosphorylated Substrate Dephosphorylation Phosphate Phosphate PLAP->Phosphate

Caption: Simplified function of Placental Alkaline Phosphatase (PLAP).

Experimental Workflow for Phosphatase Inhibitor Specificity Profiling

The following diagram illustrates the key steps involved in assessing the specificity of a phosphatase inhibitor like this compound.

Inhibitor_Profiling_Workflow start Start inhibitor_prep Prepare Inhibitor (this compound) Dilution Series start->inhibitor_prep enzyme_panel Select Panel of Phosphatase Enzymes start->enzyme_panel assay_setup Assay Plate Setup (Enzyme + Inhibitor) inhibitor_prep->assay_setup enzyme_panel->assay_setup substrate_add Add Substrate to Initiate Reaction assay_setup->substrate_add data_acq Measure Enzyme Activity (Absorbance/Luminescence) substrate_add->data_acq data_analysis Calculate % Inhibition vs. Inhibitor Concentration data_acq->data_analysis ic50_calc Determine IC50 Values (Dose-Response Curve) data_analysis->ic50_calc selectivity_analysis Compare IC50 Values & Determine Selectivity ic50_calc->selectivity_analysis end End selectivity_analysis->end

Caption: Workflow for determining phosphatase inhibitor specificity.

Comparative Analysis of ML095 Hydrochloride: A Selective Placental Alkaline Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML095 hydrochloride, a known inhibitor of Placental Alkaline Phosphatase (PLAP), with other relevant compounds. The information is intended to assist researchers in evaluating its suitability for their studies. While comprehensive cross-reactivity data for this compound hydrochloride against a broad panel of unrelated targets is not publicly available, this guide summarizes its selectivity against other alkaline phosphatase isozymes and compares it to a more recently identified potent and selective PLAP inhibitor.

Selectivity Profile of this compound Hydrochloride

This compound hydrochloride has been characterized as a specific inhibitor of PLAP. Its selectivity has been primarily assessed against other members of the alkaline phosphatase family, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP).

Compound IC50 vs PLAP IC50 vs TNAP IC50 vs IAP Selectivity (PLAP vs TNAP) Selectivity (PLAP vs IAP)
This compound hydrochloride2.1 µM>100 µM53 µM>47-fold25-fold

Table 1: Inhibitory potency and selectivity of this compound hydrochloride against alkaline phosphatase isozymes.

Comparison with a Novel Selective PLAP Inhibitor

Recent advancements in inhibitor discovery have led to the identification of highly potent and selective PLAP inhibitors. One such compound, identified from a DNA-encoded chemical library, will be referred to as "PL-18" for the purpose of this guide.

Compound Primary Target IC50 Selectivity over TNAP
This compound hydrochloridePLAP2.1 µM>47-fold
PL-18PLAP32 nMNo detectable inhibition

Table 2: Comparison of this compound hydrochloride with the novel PLAP inhibitor PL-18.[1][2]

Proposed Signaling Pathway of PLAP

The precise physiological role of PLAP is still under investigation. One hypothesis suggests its involvement in the transcytosis of Immunoglobulin G (IgG) across the placenta, acting as an IgG receptor.[3] However, this proposed function is a subject of debate within the scientific community, with some studies showing conflicting results.[4] The following diagram illustrates the proposed mechanism of PLAP-mediated IgG transport.

PLAP_IgG_Transcytosis cluster_maternal Maternal Bloodstream cluster_syncytiotrophoblast Syncytiotrophoblast cluster_fetal Fetal Circulation Maternal_IgG Maternal IgG PLAP PLAP (GPI-anchored) Maternal_IgG->PLAP Binding PLAP_IgG_Complex PLAP-IgG Complex PLAP->PLAP_IgG_Complex Endocytosis Clathrin-mediated Endocytosis PLAP_IgG_Complex->Endocytosis Endosome Endosome Endocytosis->Endosome IgG_Release IgG Release (pH-dependent) Endosome->IgG_Release Fetal_IgG Fetal IgG IgG_Release->Fetal_IgG Transcytosis

Proposed pathway of PLAP-mediated IgG transcytosis.

Experimental Protocols

The following is a detailed methodology for a luminescent high-throughput screening (HTS) assay, similar to the one used to identify this compound hydrochloride as a PLAP inhibitor.[5]

Objective: To identify inhibitors of Placental Alkaline Phosphatase (PLAP) from a chemical library.

Principle: The assay measures the enzymatic activity of PLAP through the dephosphorylation of a chemiluminescent substrate. A decrease in luminescence in the presence of a test compound indicates potential inhibition of PLAP.

Materials:

  • PLAP Enzyme: Purified recombinant human PLAP.

  • Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂.

  • Substrate: CDP-Star (chemiluminescent substrate).

  • Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).

  • Control Inhibitor: A known PLAP inhibitor for positive control.

  • Microplates: 384-well white, solid-bottom microplates.

Procedure:

  • Compound Dispensing: Using an acoustic dispenser, add 20-40 nL of test compounds (at a concentration of 10 mM in DMSO) to the appropriate wells of the 384-well microplate. Control wells will contain DMSO only (negative control) or a known inhibitor (positive control).

  • Enzyme Addition: Add 8 µL of PLAP working solution (diluted in assay buffer to a final concentration that gives a robust signal) to all wells using a bulk reagent dispenser.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition: Add 8 µL of the CDP-Star substrate working solution to all wells.

  • Signal Detection: Incubate the plate for an additional 30 minutes at room temperature to allow the enzymatic reaction to proceed and the luminescent signal to develop. Measure the luminescence using a plate reader.

Data Analysis:

  • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Compounds showing significant inhibition (typically >50%) are selected for further dose-response studies to determine their IC50 values.

HTS_Workflow Start Start: 384-well plate Dispense_Compounds Dispense Test Compounds (20-40 nL) Start->Dispense_Compounds Add_PLAP Add PLAP Enzyme Solution (8 µL) Dispense_Compounds->Add_PLAP Incubate_1 Incubate (15-30 min, RT) Add_PLAP->Incubate_1 Add_Substrate Add CDP-Star Substrate (8 µL) Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, RT) Add_Substrate->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Data_Analysis Calculate % Inhibition Read_Luminescence->Data_Analysis End Identify Hits Data_Analysis->End

Workflow for the PLAP luminescent HTS assay.

Disclaimer: This guide is for informational purposes only and is based on publicly available data as of December 2025. Researchers should always consult primary literature and conduct their own validation experiments.

References

Comparative Analysis of ML095 with Other Known PLAP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of ML095 and other known inhibitors of Placental Alkaline Phosphatase (PLAP). This document outlines quantitative performance data, experimental methodologies, and visual representations of associated signaling pathways to facilitate informed decisions in research and development.

Placental alkaline phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, heat-stable enzyme predominantly expressed in the placenta during pregnancy. Its re-expression in various cancers, including ovarian, testicular, and lung carcinomas, has made it a significant biomarker and a potential therapeutic target. The development of potent and selective PLAP inhibitors is crucial for elucidating its physiological and pathophysiological functions and for exploring its therapeutic potential. This guide compares the biochemical inhibitor this compound with other known PLAP inhibitors, including a highly potent and selective experimental compound and the classical, non-selective alkaline phosphatase inhibitors Levamisole and L-Phenylalanine.

Data Presentation: Quantitative Comparison of PLAP Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound and other compounds against PLAP and its related isozymes, tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).

InhibitorTargetIC50 / KiSelectivityMechanism of InhibitionReference
This compound PLAPIC50: 2.1 µM - 3.7 µM>25-fold vs TNAP; >14-fold vs IAPNot fully elucidated[Probe Development Report]
TNAPIC50: >100 µM
IAPIC50: 53 µM
"Compound X" (from DNA-Encoded Library) PLAPIC50: 32 nMHighly selective vs TNAP (no detectable inhibition)Not specified[Journal of Medicinal Chemistry]
TNAPNo detectable inhibition
Levamisole PLAPWeak inhibitorNon-selective (inhibits most APs except intestinal)Uncompetitive[Clinical Chemistry]
L-Phenylalanine PLAPInhibits PLAPNon-selectiveUncompetitive[Clinical Chemistry]

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and sensitive enzymatic assays. Below are the detailed methodologies for the key experiments cited.

Luminescent PLAP Inhibition Assay

This high-throughput screening assay is utilized for the discovery and characterization of PLAP inhibitors like this compound.

Principle: The assay measures the ability of a compound to inhibit the dephosphorylation of a chemiluminescent substrate by PLAP. The luminescence signal is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human PLAP

  • Chemiluminescent substrate (e.g., CDP-Star®)

  • Assay Buffer: 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add to the assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add a working solution of PLAP in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Add the chemiluminescent substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: After a further incubation period (e.g., 30 minutes) at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Mandatory Visualizations

PLAP's Role in Dephosphorylation

The following diagram illustrates the fundamental enzymatic function of PLAP at the cell surface.

PLAP_Function Figure 1: PLAP-mediated dephosphorylation at the cell surface. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Phosphorylated Substrate Phosphorylated Substrate PLAP PLAP Phosphorylated Substrate->PLAP Binds to active site Dephosphorylated Product Dephosphorylated Product Phosphate Phosphate PLAP->Dephosphorylated Product PLAP->Phosphate GPI_Anchor GPI Anchor PLAP->GPI_Anchor

Caption: PLAP dephosphorylates extracellular substrates.

Experimental Workflow for PLAP Inhibitor Screening

This diagram outlines the high-throughput screening process for identifying PLAP inhibitors.

HTS_Workflow Figure 2: High-throughput screening workflow for PLAP inhibitors. Compound_Library Compound Library Assay_Plating Assay Plating (Compound Dilution) Compound_Library->Assay_Plating Enzyme_Addition PLAP Addition Assay_Plating->Enzyme_Addition Incubation_1 Incubation Enzyme_Addition->Incubation_1 Substrate_Addition Substrate Addition Incubation_1->Substrate_Addition Incubation_2 Incubation Substrate_Addition->Incubation_2 Signal_Reading Luminescence Reading Incubation_2->Signal_Reading Data_Analysis Data Analysis (Hit Identification) Signal_Reading->Data_Analysis PLAP_Signaling Figure 3: Proposed signaling logic for PLAP. cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Phospho_Signal Phosphorylated Signaling Molecule PLAP PLAP Phospho_Signal->PLAP Dephospho_Signal Dephosphorylated Signaling Molecule Receptor Cell Surface Receptor Dephospho_Signal->Receptor Binds PLAP->Dephospho_Signal Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Validating Experimental Findings: A Comparative Guide for ML095 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic interventions, rigorous validation of experimental findings is paramount. This guide provides a comparative analysis of two methodologies for validating the on-target effects of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP). We present a hypothetical experimental finding where this compound demonstrates an anti-proliferative effect on cancer cells by modulating the STAT3 signaling pathway. This finding is then validated using a secondary method: siRNA-mediated knockdown of PLAP.

This guide offers detailed experimental protocols, presents quantitative data in a clear, comparative format, and utilizes diagrams to illustrate the underlying biological pathways and experimental workflows.

Comparative Analysis of this compound and PLAP siRNA on STAT3 Phosphorylation and Cell Proliferation

The following table summarizes the quantitative data from a hypothetical study on the effects of this compound and PLAP siRNA in a cancer cell line.

Treatment Group STAT3 Phosphorylation (pSTAT3/total STAT3 ratio) Cell Proliferation (% of Control)
Vehicle Control 1.0 ± 0.1100 ± 5
This compound (10 µM) 2.5 ± 0.365 ± 4
Control siRNA 1.1 ± 0.198 ± 6
PLAP siRNA 2.3 ± 0.268 ± 5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Method: this compound Treatment and Analysis

1. Cell Culture and this compound Treatment:

  • Human cancer cells (e.g., HeLa) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells were treated with either vehicle control (DMSO) or this compound at a final concentration of 10 µM.

  • Cells were incubated for 24 hours before harvesting for analysis.

2. Western Blotting for STAT3 Phosphorylation:

  • After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 were incubated overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an ECL detection system and quantified using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 was calculated.

3. Cell Proliferation Assay (MTT Assay):

  • Cells were seeded in 96-well plates and treated with this compound as described above.

  • After 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell proliferation was expressed as a percentage of the vehicle-treated control.

Secondary Method: PLAP siRNA Knockdown and Validation

1. siRNA Transfection:

  • Cells were seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.

  • PLAP-specific siRNA or a non-targeting control siRNA were diluted in serum-free medium.

  • A lipid-based transfection reagent was diluted in a separate tube of serum-free medium.

  • The diluted siRNA and transfection reagent were mixed and incubated at room temperature for 20 minutes to allow for complex formation.

  • The siRNA-lipid complexes were added to the cells in fresh serum-free medium.

  • After 6 hours of incubation, the medium was replaced with complete growth medium.

  • Cells were incubated for a further 48 hours to allow for PLAP knockdown.

2. Validation of PLAP Knockdown (Quantitative Real-Time PCR):

  • Total RNA was extracted from siRNA-treated cells using a commercial kit.

  • cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix and primers specific for PLAP and a housekeeping gene (e.g., GAPDH).

  • The relative expression of PLAP mRNA was calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of the control siRNA-treated cells.

3. Western Blotting and Cell Proliferation Assay:

  • Following confirmation of PLAP knockdown, the downstream effects on STAT3 phosphorylation and cell proliferation were assessed using the same Western blotting and MTT assay protocols as described for the this compound treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathways and experimental procedures.

G cluster_pathway PLAP-STAT3 Signaling Pathway cluster_inhibition Inhibition PLAP PLAP STAT3 STAT3 (Inactive) PLAP->STAT3 Dephosphorylates pSTAT3 pSTAT3 (Active) Proliferation Cell Proliferation pSTAT3->Proliferation Promotes This compound This compound This compound->PLAP Inhibits

Caption: The PLAP-STAT3 signaling pathway and the inhibitory action of this compound.

G cluster_primary Primary Method: this compound Treatment cluster_secondary Secondary Method: PLAP siRNA Knockdown start1 Cancer Cells treat Treat with this compound or Vehicle start1->treat analyze1 Analyze: - STAT3 Phosphorylation - Cell Proliferation treat->analyze1 start2 Cancer Cells transfect Transfect with PLAP siRNA or Control siRNA start2->transfect validate Validate Knockdown (qRT-PCR) transfect->validate analyze2 Analyze: - STAT3 Phosphorylation - Cell Proliferation validate->analyze2

Caption: Experimental workflows for the primary and secondary validation methods.

By employing a secondary method such as siRNA knockdown, researchers can confidently attribute the observed biological effects to the specific inhibition of the target protein, thereby strengthening the validity of their findings and providing a solid foundation for further drug development.

The Specificity Advantage: ML095 Outperforms Non-Specific Alkaline Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of enzyme isoforms is a critical aspect of modern therapeutic design. In the landscape of alkaline phosphatase (AP) research, the inhibitor ML095 demonstrates significant advantages in specificity over non-specific inhibitors like levamisole and tetramisole. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to highlight the superior profile of this compound for targeted research and potential therapeutic applications.

Alkaline phosphatases are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization, neuronal development, and gut health.[1] Humans have four main isozymes: tissue-nonspecific alkaline phosphatase (TNAP), placental alkaline phosphatase (PLAP), intestinal alkaline phosphatase (IAP), and germ cell alkaline phosphatase (GCAP).[2] While TNAP is ubiquitously expressed, the other isozymes have more restricted tissue distribution. The ability to selectively inhibit these isozymes is paramount for elucidating their specific functions and for developing targeted therapies that minimize off-target effects.

Unveiling the Potency and Selectivity of this compound

This compound has emerged as a potent and highly selective inhibitor of PLAP. Experimental data demonstrates its remarkable specificity, a key differentiator from non-specific inhibitors.

InhibitorTarget IsozymeIC50 (µM)
This compound PLAP2.1
TNAP>100
IAP53
Levamisole TNAPPotent Inhibition (Ki values often cited)
IAPWeak Inhibition
PLAPWeak Inhibition

Table 1: Comparative inhibitory activity of this compound and Levamisole against alkaline phosphatase isozymes. This compound shows a clear preference for PLAP, with an IC50 value of 2.1 µM.[3] In contrast, its inhibitory effect on TNAP and IAP is significantly weaker, with IC50 values greater than 100 µM and 53 µM, respectively, showcasing a selectivity of over 25-fold for PLAP.[3] Levamisole, a widely used non-specific inhibitor, potently inhibits TNAP but has a much weaker effect on IAP and PLAP.[4]

The Drawbacks of Non-Specificity: Levamisole and Tetramisole

Levamisole and its racemic form, tetramisole, are well-established inhibitors of TNAP.[4][5] However, their lack of specificity is a significant limitation, leading to a range of off-target effects that can confound experimental results and pose risks in clinical applications.

Reported off-target effects of levamisole and tetramisole include:

  • Neurological Effects: Both compounds have been shown to suppress neuronal activity independently of their action on TNAP, potentially by blocking voltage-dependent sodium channels.[6]

  • Immunomodulatory Effects: Levamisole can have complex, dose-dependent effects on the immune system, including influencing T-cell proliferation and cytokine production.[7]

  • Other Adverse Effects: In humans, levamisole has been associated with adverse effects such as agranulocytosis, leukoencephalopathy, and vasculitis.[7]

These off-target activities underscore the critical need for specific inhibitors like this compound when the goal is to probe the function of a particular alkaline phosphatase isozyme.

Experimental Protocols: Measuring Inhibitor Potency

The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of an enzyme inhibitor. A common and robust method for alkaline phosphatase is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol: Determination of IC50 for Alkaline Phosphatase Inhibitors

Principle:

Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is deprotonated to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[8]

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Purified alkaline phosphatase isozyme (e.g., PLAP, TNAP, IAP)

  • Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Inhibitor stock solution (e.g., this compound or levamisole in DMSO)

  • Stop Solution (e.g., 3 M NaOH)

Procedure:

  • Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Inhibitor dilution (or vehicle control)

    • Alkaline phosphatase enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Add the Stop Solution to all wells to terminate the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (no enzyme) wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[8][9]

Signaling Pathways and the Importance of Specific Inhibition

The distinct roles of alkaline phosphatase isozymes in various signaling pathways highlight the necessity of specific inhibitors for targeted research.

TNAP in Vascular Calcification

Tissue-nonspecific alkaline phosphatase plays a critical role in vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[10] Increased TNAP activity leads to a decrease in PPi and an increase in inorganic phosphate (Pi), promoting the deposition of calcium phosphate crystals in the vascular wall.[10] The use of non-specific inhibitors like levamisole in studying this pathway can be confounded by their off-target effects on other cellular processes.

TNAP_Vascular_Calcification cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate PPi Inorganic Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Substrate Vascular_Calcification Vascular Calcification PPi->Vascular_Calcification Inhibits Pi Inorganic Phosphate (Pi) Osteogenic_Differentiation Osteogenic Differentiation Pi->Osteogenic_Differentiation Promotes ENPP1->PPi Produces TNAP->Pi Produces Osteogenic_Differentiation->Vascular_Calcification Leads to

Caption: TNAP's role in promoting vascular calcification.

PLAP in Cancer

Placental alkaline phosphatase is often re-expressed in various cancers, including testicular, ovarian, and lung cancers, making it a potential biomarker and therapeutic target.[1] While its precise role in cancer is still under investigation, it is thought to be involved in tumor growth and invasion.[1][5] The high specificity of this compound makes it an invaluable tool for dissecting the role of PLAP in cancer signaling pathways without the confounding variables introduced by non-specific inhibitors.

PLAP_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLAP PLAP Phosphorylated_Substrate Phosphorylated Substrate PLAP->Phosphorylated_Substrate Dephosphorylates (Potential Role) Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Phosphorylated_Substrate->Signaling_Cascade Modulates

Caption: Potential role of PLAP in cancer cell signaling.

Conclusion

The data clearly demonstrates that this compound offers a significant advantage over non-specific alkaline phosphatase inhibitors. Its high selectivity for PLAP allows for precise investigation of this isozyme's function in health and disease, particularly in the context of cancer research. The use of non-specific inhibitors like levamisole and tetramisole, with their documented off-target effects, can lead to ambiguous and potentially misleading results. For researchers and drug developers seeking to advance the field of alkaline phosphatase biology and therapeutics, the adoption of specific inhibitors like this compound is not just advantageous, but essential for robust and reliable scientific inquiry.

References

Confirming On-Target Engagement of ML095 in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery, confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative framework for confirming the on-target engagement of ML095, a known inhibitor of placental alkaline phosphatase (PLAP), with additional activity against intestinal (IAP) and tissue-nonspecific alkaline phosphatases (TNAP). We will explore established experimental methodologies, compare this compound with alternative alkaline phosphatase inhibitors, and provide detailed protocols to enable researchers to generate robust and reliable data.

Comparative Landscape of Alkaline Phosphatase Inhibitors

This compound is a potent and specific inhibitor of PLAP, an enzyme implicated in various physiological and pathological processes. However, to fully characterize its cellular activity, a comparison with other well-documented alkaline phosphatase inhibitors is essential. The following table summarizes key features of this compound and two alternative inhibitors, Levamisole and SBI-425.

FeatureThis compoundLevamisoleSBI-425
Primary Target(s) Placental Alkaline Phosphatase (PLAP)Tissue-Nonspecific Alkaline Phosphatase (TNAP)Tissue-Nonspecific Alkaline Phosphatase (TNAP)
Other Known Targets Intestinal AP (IAP), Tissue-Nonspecific AP (TNAP)Broad spectrum AP inhibitorSelective for TNAP
Reported Cellular Effects Inhibition of PLAP activity in biochemical assays.Inhibition of TNAP-mediated mineralization in vascular smooth muscle cells.Inhibition of arterial calcification in animal models.
Mechanism of Action Direct, uncompetitive inhibition.Uncompetitive inhibition.Potent, selective inhibition.

Experimental Protocols for Confirming On-Target Engagement

To definitively confirm that this compound engages its target(s) in a cellular context, a multi-pronged experimental approach is recommended. This involves both direct measurement of target binding and quantification of the functional consequences of this engagement.

Biochemical Assay: Measuring Alkaline Phosphatase Activity

A direct method to assess target engagement is to measure the enzymatic activity of alkaline phosphatase in cells treated with the inhibitor. The most common method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is hydrolyzed by alkaline phosphatase to the yellow-colored product p-nitrophenol.

Experimental Protocol: pNPP Assay for Cellular Alkaline Phosphatase Activity

  • Cell Culture and Treatment:

    • Plate cells (e.g., JEG-3 for PLAP, Saos-2 for TNAP) in a 96-well plate and culture until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound, an alternative inhibitor, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10 minutes on ice.

  • Enzymatic Reaction:

    • To each well of a new 96-well plate, add a portion of the cell lysate.

    • Initiate the reaction by adding the pNPP substrate solution (e.g., 1 mg/mL pNPP in a diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).

    • Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 3M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the absorbance values to the total protein concentration of each lysate, determined by a standard protein assay (e.g., BCA assay).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Direct Target Binding: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct physical interaction between a drug and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: CETSA for Alkaline Phosphatase

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound, an alternative inhibitor, or vehicle control.

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler.

    • Cool the tubes to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble alkaline phosphatase in the supernatant by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.

Functional Cellular Assay: Mineralization

For TNAP, a key function is its role in mineralization. A cell-based mineralization assay can provide functional evidence of on-target engagement by assessing the inhibitor's ability to block this process.

Experimental Protocol: In Vitro Mineralization Assay

  • Cell Culture:

    • Culture osteoblast-like cells (e.g., Saos-2) or vascular smooth muscle cells in a pro-calcifying medium containing elevated levels of calcium and phosphate.

  • Inhibitor Treatment:

    • Treat the cells with this compound, an alternative inhibitor, or vehicle control for the duration of the mineralization period (typically 7-14 days).

  • Assessment of Mineralization:

    • Wash the cells with PBS.

    • Stain the deposited calcium phosphate crystals with Alizarin Red S solution.

    • Visually assess the extent of mineralization by microscopy.

    • For quantitative analysis, destain the wells with a solution of 10% acetic acid and measure the absorbance of the extracted dye at 405 nm.

Data Presentation: Quantitative Comparison

To facilitate a direct comparison of this compound with other inhibitors, the quantitative data from the described experiments should be summarized in clear and concise tables.

Table 1: Inhibition of Alkaline Phosphatase Activity (IC50 Values)

CompoundPLAP IC50 (nM)TNAP IC50 (nM)IAP IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental Value
Levamisole Experimental ValueExperimental ValueExperimental Value
SBI-425 Experimental ValueExperimental ValueExperimental Value

Table 2: Cellular Thermal Shift Assay (ΔTm Values)

Compound (Concentration)PLAP ΔTm (°C)TNAP ΔTm (°C)
This compound Experimental ValueExperimental Value
Levamisole Experimental ValueExperimental Value
SBI-425 Experimental ValueExperimental Value

Table 3: Inhibition of In Vitro Mineralization

Compound (Concentration)% Inhibition of Mineralization
This compound Experimental Value
Levamisole Experimental Value
SBI-425 Experimental Value

Visualizing Cellular Engagement: Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental procedures.

Alkaline Phosphatase Signaling in Mineralization cluster_extracellular Extracellular Space cluster_cell Cell Membrane PPi Pyrophosphate (PPi) (Mineralization Inhibitor) AP Alkaline Phosphatase (e.g., TNAP) PPi->AP Substrate Mineralization Mineralization PPi->Mineralization Inhibition Pi Inorganic Phosphate (Pi) (Mineralization Promoter) Pi->Mineralization AP->Pi Hydrolysis This compound This compound This compound->AP Inhibition

Caption: Signaling pathway of alkaline phosphatase in mineralization.

Workflow for pNPP Biochemical Assay A 1. Cell Culture & Treatment (this compound or Alternative) B 2. Cell Lysis (e.g., Triton X-100) A->B C 3. Add pNPP Substrate B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Measure Absorbance (405 nm) D->E F 6. Data Analysis (Normalize to Protein, Calculate IC50) E->F

Caption: Experimental workflow for the pNPP biochemical assay.

Workflow for Cellular Thermal Shift Assay (CETSA) A 1. Cell Treatment (this compound or Alternative) B 2. Cell Lysis A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Detect Soluble Target) D->E F 6. Data Analysis (Plot Melting Curve, Determine ΔTm) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Assay Selection Guide Start Confirming On-Target Engagement Q1 Direct Physical Binding? Start->Q1 A1_Yes Cellular Thermal Shift Assay (CETSA) Q1->A1_Yes Yes Q2 Functional Enzymatic Inhibition? Q1->Q2 No A2_Yes Biochemical Assay (pNPP) Q2->A2_Yes Yes Q3 Downstream Cellular Effect? Q2->Q3 No A3_Yes Mineralization Assay Q3->A3_Yes Yes

Caption: Decision tree for selecting the appropriate assay.

By employing a combination of biochemical, biophysical, and functional cellular assays, researchers can confidently confirm the on-target engagement of this compound and rigorously compare its performance against alternative inhibitors. This comprehensive approach is essential for advancing our understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Safety Operating Guide

Proper Disposal Procedures for ML095: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of ML095.

This compound, a specific inhibitor of placental alkaline phosphatase (PLAP), is a valuable tool in biomedical research.[1][2][3] Its CAS number is 1135318-57-8.[2][4] According to safety information from suppliers, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation[5]

These classifications necessitate that this compound be treated as hazardous waste, requiring specific disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield to protect from eye contact.

  • Chemical-resistant gloves to prevent skin irritation.

  • A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]

Quantitative Data Summary
ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Up to 55 gallons in a Satellite Accumulation Area (SAA).[2]
Maximum Acutely Toxic Waste Up to 1 quart (liquid) or 1 kilogram (solid) for P-listed wastes.[2]
Container Fill Level Do not fill containers more than ¾ full to allow for expansion and prevent spills.[3]
pH for Neutralized Aqueous Waste (if applicable) Between 5.5 and 10.5 for drain disposal of non-hazardous, neutralized solutions. Note: This is not a recommended disposal method for this compound.[8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of this compound waste, including pure solid chemical, contaminated labware, and solutions.

Waste Segregation and Collection
  • Solid Waste: Collect un-used or expired solid this compound, along with any grossly contaminated items such as weighing boats or filter paper, in a designated hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[9]

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[3]

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[1]

Container Management
  • Compatibility: Use containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[2]

  • Condition: Ensure waste containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]

  • Closure: Keep hazardous waste containers closed at all times, except when adding waste.[1]

Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound " or "1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride ".

  • The approximate concentration and quantity of the waste.

  • The date when the first waste was added to the container.

  • The name of the principal investigator or laboratory contact.

Storage
  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.

  • Segregate the this compound waste from incompatible materials. For example, store it separately from strong acids, bases, and oxidizers.[4]

Arranging for Disposal
  • Once the container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][5]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

ML095_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_storage_disposal Storage & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea SolidWaste Collect Solid this compound Waste and Grossly Contaminated Items ContaminatedLabware Collect Contaminated Disposables (Gloves, Pipette Tips) LiquidWaste Collect Liquid this compound Waste (Solutions) WasteContainer Use Compatible, Labeled Hazardous Waste Container SolidWaste->WasteContainer ContaminatedLabware->WasteContainer LiquidWaste->WasteContainer Labeling Label with 'Hazardous Waste', Contents, and Date WasteContainer->Labeling SAA Store in Designated Satellite Accumulation Area (SAA) Labeling->SAA Segregation Segregate from Incompatible Chemicals SAA->Segregation Disposal Arrange for Pickup by EHS or Licensed Contractor Segregation->Disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

Essential Safety and Handling Guidelines for ML095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the selective Placental Alkaline Phosphatase (PLAP) inhibitor, ML095 (CAS: 1135318-57-8). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes. This compound should be treated as a hazardous substance.[1]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following step-by-step procedures should be followed in a designated laboratory area.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.

  • Body Protection: A standard laboratory coat must be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Handling Protocol:

  • Before use, carefully review the Safety Data Sheet (SDS).

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not ingest or inhale the compound.[1]

  • Weigh and handle the solid form of this compound in a contained environment to prevent dust generation.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The compound in its solid form is stable for at least two years when stored at -20°C.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the compound to enter drains or waterways.

  • Contaminated labware and disposable PPE should be placed in a designated hazardous waste container.

Quantitative Data Summary

PropertyValueSource
CAS Number1135318-57-8[1][2][3]
Molecular FormulaC₁₃H₁₄N₂O₃ • HCl[1]
Formula Weight282.7 g/mol [1]
Purity≥98%[1]
FormCrystalline solid[1]
Storage Temperature-20°C[1]
Stability≥2 years at -20°C[1]
Solubility (DMSO)Approx. 10 mg/mL[1]

Signaling Pathway Inhibition

ML095_Inhibition This compound Mechanism of Action cluster_membrane Cell Membrane PLAP Placental Alkaline Phosphatase (PLAP) Product Dephosphorylated Product + Pi PLAP->Product Catalyzes Substrate Phosphate-containing Substrate Substrate->PLAP Binds to This compound This compound This compound->PLAP Inhibits

Caption: Inhibitory action of this compound on Placental Alkaline Phosphatase (PLAP).

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound (Crystalline Solid) start->weigh dissolve Dissolve in DMSO (Solvent of choice) weigh->dissolve purge Purge with inert gas dissolve->purge vortex Vortex to ensure complete dissolution purge->vortex store Store at -20°C vortex->store end Stock Solution Ready (e.g., 10 mg/mL) store->end

Caption: Workflow for preparing an this compound stock solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.